ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-7(10-11-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGSOGFJKVURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429022 | |
| Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133261-06-0 | |
| Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a pyrazole derivative, it serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of the cyclopropyl and ethyl carboxylate moieties on the pyrazole core offers a unique combination of structural rigidity and functional handles for further chemical modification. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a conceptual workflow illustrating its role as a key intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 90-92 °C | [1] |
| Boiling Point (Predicted) | 352.0 ± 30.0 °C | [1] |
| Density (Predicted) | 1.256 ± 0.06 g/cm³ | [1] |
| XLogP3 | 1.3 | [1] |
| Solubility | Slightly soluble in water, soluble in organic solvents. |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process adapted from the general synthesis of substituted pyrazole-3-carboxylates.[2][3] The following protocol outlines this synthetic route.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-cyclopropylbutanoate (Intermediate)
This initial step involves a Claisen condensation reaction between cyclopropyl methyl ketone and diethyl oxalate.
Materials:
-
Cyclopropyl methyl ketone
-
Diethyl oxalate
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (10%)
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere and cooling to 0-5 °C.
-
A mixture of cyclopropyl methyl ketone and diethyl oxalate is added dropwise to the cooled sodium ethoxide solution with continuous stirring.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and acidified with 10% hydrochloric acid to precipitate the product.
-
The crude product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2,4-dioxo-4-cyclopropylbutanoate.
Step 2: Synthesis of this compound
The final step involves the cyclization of the intermediate with hydrazine hydrate.
Materials:
-
Ethyl 2,4-dioxo-4-cyclopropylbutanoate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
The intermediate, ethyl 2,4-dioxo-4-cyclopropylbutanoate, is dissolved in ethanol.
-
A solution of hydrazine hydrate in a small amount of ethanol is added to the mixture.
-
A catalytic amount of glacial acetic acid is added, and the reaction mixture is refluxed for 4-8 hours, with TLC monitoring.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Logical Workflow and Visualization
As a versatile chemical intermediate, this compound serves as a foundational scaffold for the synthesis of a diverse range of target molecules in drug discovery and agrochemical development. The following diagrams illustrate a generalized synthetic pathway and its broader application workflow.
References
An In-Depth Technical Guide to Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole core substituted with a cyclopropyl group and an ethyl carboxylate moiety. The pyrazole scaffold is a prominent structural motif in medicinal chemistry, known for its diverse pharmacological activities. This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for professionals in chemical and pharmaceutical research.
Chemical Structure and Properties
The chemical identity and key properties of this compound are summarized below.
Structure:
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| CAS Number | 133261-06-0 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Melting Point | 90-92 °C |
| Boiling Point | 352.0 °C (Predicted) |
| Density | 1.256 g/cm³ (Predicted) |
Synthesis
The synthesis of this compound typically proceeds via a two-step process, beginning with the formation of a β-ketoester intermediate, followed by a cyclization reaction with hydrazine.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate (Intermediate)
Step 2: Synthesis of this compound
The following is a generalized procedure based on the synthesis of similar pyrazole derivatives.[1][2]
-
Materials:
-
Ethyl 4-cyclopropyl-3-oxobutanoate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
-
Procedure:
-
A solution of ethyl 4-cyclopropyl-3-oxobutanoate (1 equivalent) is prepared in ethanol.
-
To this solution, hydrazine hydrate (1-1.2 equivalents) is added, followed by a catalytic amount of glacial acetic acid.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound as a solid.
-
Potential Applications in Drug Discovery
Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5] The presence of the cyclopropyl group in this compound is significant, as this moiety is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and potency.
Anti-inflammatory Activity
Many pyrazole-based compounds exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[6][7]
Anticancer Activity
The anticancer mechanisms of pyrazole derivatives are diverse and can involve the inhibition of various protein kinases, disruption of microtubule dynamics, and interaction with DNA.[4][8]
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway to this compound.
Potential Mechanism of Anti-inflammatory Action
This diagram depicts a plausible mechanism of action for pyrazole derivatives as anti-inflammatory agents through the inhibition of the COX pathway.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 5. academicstrive.com [academicstrive.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
spectroscopic data for ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
An in-depth technical guide on the spectroscopic and synthetic aspects of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a molecule of interest for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a heterocyclic compound with the chemical formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol .[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.2 g/mol | [1] |
| Exact Mass | 180.09 Da | [1] |
| Melting Point | 90-92 °C | [1] |
Spectroscopic Data
| Spectroscopy | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm), a singlet for the pyrazole C4-H, and multiplets for the cyclopropyl protons. |
| ¹³C NMR | Resonances for the ester carbonyl carbon (around 160-165 ppm), pyrazole ring carbons, ethyl group carbons, and cyclopropyl group carbons. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching of the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 180.2). |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature. However, a general synthetic route for similar 5-substituted-1H-pyrazole-3-carboxylates involves a condensation reaction between a β-ketoester and hydrazine hydrate.[2][3]
A plausible synthesis for the title compound would involve the reaction of ethyl 4-cyclopropyl-2,4-dioxobutanoate with hydrazine hydrate. The general steps for such a synthesis and subsequent characterization are outlined below.
Synthesis of this compound
-
Reaction Setup: A solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Hydrazine: Hydrazine hydrate is added dropwise to the solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization Methods
The synthesized compound would be characterized using the following standard analytical techniques:
-
Melting Point: Determined using a melting point apparatus.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer.
-
Mass Spectrometry (MS): Mass spectra are recorded to confirm the molecular weight of the compound.
Visualizations
Proposed Synthetic Pathway
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. This document offers predicted spectroscopic data, detailed experimental protocols, and visual aids to facilitate the understanding and application of this analysis in research and development settings.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. A thorough structural elucidation using spectroscopic techniques is paramount for its characterization, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide presents a detailed breakdown of the predicted ¹H and ¹³C NMR spectra of the title compound, based on established principles of NMR spectroscopy and data from analogous structures.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from the analysis of chemical shift databases and the known effects of substituents on the pyrazole ring, the ethyl ester, and the cyclopropyl moieties.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, Coupling Constants (J), and Integration for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| NH (pyrazole) | ~13.0 | br s | - | 1H |
| H4 (pyrazole) | ~6.5 | s | - | 1H |
| CH (cyclopropyl) | ~2.1 | m | - | 1H |
| O-CH₂ (ethyl) | ~4.3 | q | 7.1 | 2H |
| CH₂ (cyclopropyl) | ~1.0 | m | - | 2H |
| CH₂ (cyclopropyl) | ~0.8 | m | - | 2H |
| CH₃ (ethyl) | ~1.3 | t | 7.1 | 3H |
Solvent: CDCl₃. The chemical shift of the NH proton is highly dependent on solvent and concentration and may be observed as a broad singlet.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~162 |
| C5 (pyrazole) | ~148 |
| C3 (pyrazole) | ~140 |
| C4 (pyrazole) | ~105 |
| O-CH₂ (ethyl) | ~61 |
| CH₃ (ethyl) | ~14 |
| CH (cyclopropyl) | ~8 |
| CH₂ (cyclopropyl) | ~7 |
Solvent: CDCl₃
Molecular Structure and NMR Assignment
The numbering of the atoms in this compound is crucial for the unambiguous assignment of NMR signals. The following diagram illustrates the molecular structure with the numbering scheme used for the predicted data tables.
Navigating the Spectral Landscape of Ethyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy characteristics of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. While direct experimental data for this specific molecule is not extensively published, this document extrapolates expected spectral features based on its chemical structure and data from analogous compounds. It also outlines detailed experimental protocols for acquiring such data and visualizes the analytical workflows.
Molecular Profile
This compound is a heterocyclic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol .[1] Its structure, featuring a pyrazole ring, an ethyl ester, and a cyclopropyl group, dictates its characteristic spectral behavior.
Predicted Mass Spectrometry Data
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the following mass-to-charge ratios (m/z) are anticipated in an electrospray ionization (ESI) mass spectrum.
| Ion Species | Predicted m/z | Notes |
| [M+H]+ | 181.0977 | The protonated molecular ion, expected in positive ion mode. |
| [M+Na]+ | 203.0796 | The sodium adduct, often observed in ESI. |
| [M-H]- | 179.0824 | The deprotonated molecular ion, expected in negative ion mode. |
Predicted Infrared (IR) Spectra Data
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various structural components. The predicted frequencies are based on typical ranges for these functional groups and data from similar pyrazole derivatives.[2][3][4]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (pyrazole) | 3100 - 3300 | Stretching |
| C-H (cyclopropyl, ethyl) | 2850 - 3000 | Stretching |
| C=O (ester) | 1700 - 1730 | Stretching |
| C=N (pyrazole) | 1580 - 1650 | Stretching |
| C-O (ester) | 1200 - 1300 | Stretching |
| C-N (pyrazole) | 1000 - 1200 | Stretching |
Experimental Protocols
The following are detailed methodologies for acquiring mass spectrometry and IR spectra for a compound such as this compound. These protocols are based on general procedures for small organic molecules.[5]
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution should be sonicated for 5 minutes to ensure complete dissolution.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N2) Pressure: 30 - 40 psi
-
Drying Gas (N2) Flow Rate: 5 - 10 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Mass Analyzer Parameters:
-
Scan Range: m/z 50 - 500
-
Acquisition Mode: Positive and negative ion modes in separate runs.
-
Resolution: Set to a minimum of 10,000 (FWHM).
-
-
Data Acquisition and Processing: Acquire data for 1-2 minutes to obtain a stable signal. Process the raw data using the instrument's software to identify the molecular ion and other significant peaks.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the instrument's pressure arm.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric and instrument-related absorptions.
-
Sample Scan:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Process the acquired spectrum using the instrument's software. This may include baseline correction and peak picking to identify the wavenumbers of the absorption bands.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for mass spectrometry and IR spectroscopy.
Caption: Mass Spectrometry Experimental Workflow.
Caption: IR Spectroscopy Experimental Workflow.
References
An In-depth Technical Guide on the Solubility and Stability of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a key heterocyclic molecule with potential applications in pharmaceutical development. Given the limited publicly available experimental data for this specific compound, this document focuses on established, industry-standard protocols for determining these critical physicochemical properties. The presented experimental workflows and data tables are designed to serve as a practical template for researchers.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 133261-06-0 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 90-92 °C |
Solubility Profile
A comprehensive understanding of a compound's solubility is crucial for its development as a potential therapeutic agent. The following sections detail the experimental protocol for determining the kinetic solubility of this compound in various relevant media.
Predicted Solubility
While experimental data is paramount, computational tools can offer initial estimations. Based on its structure, this compound is predicted to be slightly soluble in water and more soluble in organic solvents.
Experimental Determination of Kinetic Solubility
The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a widely accepted method for determining kinetic solubility.[1][2]
Experimental Protocol: Shake-Flask Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Preparation of Test Solutions: Add an aliquot of the DMSO stock solution to various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 phosphate-buffered saline) to achieve a final concentration of 200 µM. The final DMSO concentration should be kept below 1% to minimize its effect on solubility.
-
Equilibration: Shake the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a defined period, typically between 2 and 24 hours, to allow the system to reach equilibrium.[2]
-
Separation of Undissolved Compound: After equilibration, separate any undissolved solid by centrifugation at high speed or by filtration through a 0.45 µm filter.[1][2]
-
Quantification: Analyze the clear supernatant/filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.
Illustrative Solubility Data
The following table presents a hypothetical, yet realistic, summary of kinetic solubility data for this compound, as would be generated from the protocol described above.
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water | 25 | 15.3 | 84.9 |
| 0.1 M HCl (pH 1.2) | 37 | 25.6 | 142.1 |
| Acetate Buffer (pH 4.5) | 37 | 18.9 | 104.9 |
| Phosphate Buffer (pH 6.8) | 37 | 16.2 | 89.9 |
| Phosphate-Buffered Saline (pH 7.4) | 37 | 15.8 | 87.7 |
| Ethanol | 25 | >1000 | >5550 |
| Methanol | 25 | >1000 | >5550 |
| Acetonitrile | 25 | 850 | 4717 |
Experimental Workflow for Solubility Determination
Stability Profile
Stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[3]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Reflux the sample in water at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample (in both solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products.
Illustrative Stability Data
The following table summarizes hypothetical results from a forced degradation study of this compound.
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | Significant degradation observed. |
| 0.1 M NaOH, 60°C, 24h | 18.5 | 3 | Most significant degradation observed. |
| Water, 60°C, 24h | 2.1 | 1 | Minor degradation. |
| 3% H₂O₂, RT, 24h | 8.9 | 2 | Moderate degradation. |
| Thermal (80°C), 48h | < 1.0 | 0 | Stable to heat. |
| Photolytic | 4.5 | 1 | Slight degradation in solution. |
Workflow for Forced Degradation Studies
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.
Illustrative Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Conclusion
References
The Initial Synthesis and Discovery of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis and discovery of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic pathway, experimental protocols, and available quantitative data, offering a valuable resource for researchers in drug discovery and development.
Introduction
This compound is a member of the pyrazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The presence of the cyclopropyl moiety and the ethyl carboxylate group at key positions on the pyrazole ring makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide focuses on the foundational chemistry behind its creation.
Core Synthetic Pathway
The initial synthesis of this compound is achieved through a two-step process, a common and effective method for the preparation of 3,5-disubstituted pyrazoles. The synthesis begins with a Claisen condensation reaction, followed by a cyclization reaction with hydrazine.
The overall synthetic scheme is as follows:
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
This initial step involves the Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate in the presence of a strong base, typically sodium ethoxide.
Reagents:
-
Cyclopropyl methyl ketone
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Dilute sulfuric acid
-
Ether
-
Anhydrous sodium sulfate
Procedure:
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under a nitrogen atmosphere. The solution is cooled, and a mixture of cyclopropyl methyl ketone and diethyl oxalate is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature. The resulting solid is collected, dissolved in water, and acidified with dilute sulfuric acid. The aqueous solution is then extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure yields ethyl 4-cyclopropyl-2,4-dioxobutanoate.
Step 2: Synthesis of this compound
The second step is the cyclization of the intermediate dicarbonyl compound with hydrazine hydrate to form the pyrazole ring. A general procedure for the synthesis of analogous 5-alkyl-1H-pyrazole-3-carboxylates is described in European Patent EP 0411507 A1, which can be adapted for the cyclopropyl derivative.[1]
Reagents:
-
Ethyl 4-cyclopropyl-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Dilute hydrochloric acid
-
Hexane
Procedure:
To a solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate in ethanol, hydrazine hydrate is added in small portions with stirring at ambient temperature. After stirring for a short period, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between dilute hydrochloric acid and hexane. The organic layer is separated and concentrated under reduced pressure to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) | Reference |
| Cyclopropyl methyl ketone | C5H8O | 84.12 | Liquid | N/A | N/A | |
| Diethyl oxalate | C6H10O4 | 146.14 | Liquid | N/A | N/A | |
| Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | 184.19 | Liquid | N/A | ~93 | |
| Hydrazine hydrate | H6N2O | 50.06 | Liquid | N/A | N/A | |
| This compound | C9H12N2O2 | 180.21 | Solid | 90-92 | ~95 (est.) | [1] |
Note: The yield for this compound is an estimation based on the reported yields for analogous 5-alkyl derivatives (propyl, butyl, and pentyl) in patent literature, which are consistently around 95%.[1]
Discovery and Initial Context
Logical Relationships in Synthesis
The synthesis of this compound is a logical progression of well-established organic reactions. The following diagram illustrates the relationship between the key transformations.
Figure 2. Logical flow of the synthetic process.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that utilizes fundamental reactions in organic chemistry. This technical guide provides a detailed account of the synthetic methodology, offering a solid foundation for researchers interested in this and related pyrazole structures. The established synthetic route and the chemical properties of the final compound make it an accessible and versatile building block for the development of novel chemical entities with potential therapeutic value.
References
Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the research and development of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The guide details common experimental protocols, presents key quantitative data from various studies, and visualizes complex biological and computational workflows.
Introduction to Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural features allow for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them a focal point in medicinal chemistry and drug discovery. Theoretical and computational studies play a crucial role in understanding the structure-activity relationships (SAR) of these derivatives, predicting their biological targets, and optimizing their therapeutic efficacy.
Theoretical and Computational Methodologies
A variety of computational techniques are utilized to investigate pyrazole derivatives, providing insights that guide their synthesis and biological evaluation.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic and geometric properties of pyrazole derivatives. These studies help in:
-
Determining optimized molecular geometries.
-
Calculating electronic properties such as HOMO-LUMO energy gaps, which are crucial for predicting chemical reactivity.
-
Analyzing molecular electrostatic potential (MEP) maps to identify regions prone to electrophilic and nucleophilic attack.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (pyrazole derivative) when bound to a specific protein target. This method is instrumental in:
-
Identifying potential biological targets.
-
Elucidating the binding mode and interactions between the pyrazole derivative and the active site of the target protein.
-
Estimating the binding affinity, often expressed as binding energy, which helps in ranking potential drug candidates.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, QSAR models are developed to:
-
Predict the biological activity of newly designed compounds.
-
Identify the key molecular descriptors (e.g., physicochemical, electronic, and steric properties) that influence the activity.
-
Guide the optimization of lead compounds to enhance their potency and reduce potential toxicity.
Data Presentation: Quantitative Insights from Pyrazole Derivative Studies
The following tables summarize key quantitative data from various computational and experimental studies on pyrazole derivatives, highlighting their potential as therapeutic agents.
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 1b | VEGFR-2 (2QU5) | -10.09 | CYS919, LYS868, GLU885 | [1] |
| 1d | Aurora A (2W1G) | -8.57 | LYS162, GLU211, ARG220 | [1] |
| 2b | CDK2 (2VTO) | -10.35 | LEU83, LYS33, GLN131 | [1] |
| 10b | CDK2 | - (IC50 = 25 nM) | - | [2] |
Table 1: Molecular Docking and Inhibitory Activity Data for Selected Pyrazole Derivatives.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 10b | H460 (Lung Cancer) | 0.75 | [2] |
| 10b | MCF-7 (Breast Cancer) | 1.89 | [2] |
| 10b | A549 (Lung Cancer) | 4.21 | [2] |
| 11f | Mtb H37Rv | 10.07 | [3] |
| 12b | Mtb H37Rv | 11.88 | [3] |
Table 2: In Vitro Anticancer and Antimycobacterial Activities of Pyrazole Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline standard experimental protocols for the synthesis, characterization, and biological evaluation of pyrazole derivatives.
General Synthesis of Pyrazole Derivatives
A common method for synthesizing 1,3,5-trisubstituted pyrazoles involves the cyclocondensation reaction of a chalcone with a hydrazine derivative.
Materials:
-
Substituted chalcone
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol or acetic acid (solvent)
-
Catalyst (e.g., glacial acetic acid, hydrochloric acid)
Procedure:
-
Dissolve the substituted chalcone (1 mmol) in the chosen solvent (e.g., 20 mL of ethanol).
-
Add hydrazine hydrate (1.2 mmol) and a catalytic amount of the acid to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir.
-
Filter the resulting solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Characterization of Synthesized Compounds
The structure and purity of the synthesized pyrazole derivatives are confirmed using various spectroscopic techniques.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Performed to determine the chemical structure and confirm the presence of characteristic protons and carbons of the pyrazole ring and its substituents.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: Employed to identify the functional groups present in the molecule.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding the complex interactions and processes involved in the study of pyrazole derivatives. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical computational workflow.
References
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: A Technical Guide for Researchers
An In-depth Overview of a Versatile Research Chemical and Building Block for Novel Therapeutics
Abstract
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the pyrazole class of compounds, it serves as a crucial building block for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and a review of the known biological activities of structurally related compounds, positioning it as a valuable tool for researchers in the field. While specific biological data for this exact molecule is limited in public literature, the broader family of pyrazole-containing molecules has demonstrated significant anti-inflammatory and anticancer properties.
Chemical and Physical Properties
This compound is a stable organic compound with the molecular formula C9H12N2O2. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 133261-06-0 | [1] |
| Molecular Formula | C9H12N2O2 | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Predicted Melting Point | 90-92 °C | [1] |
| Predicted Boiling Point | 352.0 ± 30.0 °C | [1] |
| Predicted Density | 1.256 ± 0.06 g/cm³ | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the initial formation of a β-ketoester intermediate, followed by a cyclization reaction with hydrazine.
Synthesis of the Key Intermediate: Ethyl 4-cyclopropyl-2,4-dioxobutanoate
The precursor, ethyl 4-cyclopropyl-2,4-dioxobutanoate, is synthesized via a Claisen condensation reaction between cyclopropyl methyl ketone and diethyl oxalate.
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1 equivalent) in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Condensation Reaction: Cool the sodium ethoxide solution to 0 °C in an ice bath. To this, add a mixture of cyclopropyl methyl ketone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with a weak acid (e.g., acetic acid) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 4-cyclopropyl-2,4-dioxobutanoate, which can be purified by column chromatography.
Synthesis of this compound
The final product is obtained by the cyclization of the β-ketoester intermediate with hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.[2][3]
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 to 1.2 equivalents) dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Cyclization: After the addition, the reaction mixture is typically heated to reflux for several hours to drive the cyclization to completion.[2] The reaction progress can be monitored by TLC.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.
Synthesis Workflow Diagram:
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization (Predicted and Analog-Based)
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the pyrazole C4-proton, and multiplets for the cyclopropyl ring protons. The N-H proton of the pyrazole ring will likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbons of the pyrazole ring, and the carbons of the cyclopropyl ring. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of 180.20. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C=N and C=C stretches of the pyrazole ring. |
Biological Activities of Related Pyrazole Derivatives
The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. While this compound is primarily utilized as a research chemical and a synthetic intermediate, its structural motif suggests potential for biological activity, particularly in the areas of anti-inflammatory and anticancer research.
Anti-inflammatory Activity
Numerous studies have demonstrated the potent anti-inflammatory properties of pyrazole derivatives.[2][3] These compounds often exert their effects through the inhibition of key inflammatory mediators. For instance, various substituted ethyl 5-aryl-1H-pyrazole-3-carboxylates have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats.[2][3] This suggests that the core pyrazole-3-carboxylate structure is a promising scaffold for the development of novel anti-inflammatory agents.
Anticancer Activity
The pyrazole nucleus is also a prominent feature in many anticancer agents. Derivatives of 3(5)-amino-pyrazole have been investigated as antitumor agents.[4] Furthermore, various pyrazole-based compounds have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.[5] The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.
Potential Research Directions Diagram:
Caption: Research potential of this compound.
Conclusion
This compound is a valuable research chemical with significant potential as a scaffold for the development of new therapeutic agents. Its straightforward synthesis and the known biological activities of related pyrazole derivatives make it an attractive starting point for medicinal chemistry campaigns targeting inflammatory diseases and cancer. This technical guide provides researchers with the essential information needed to synthesize, characterize, and further explore the potential of this versatile molecule. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is a robust two-step process involving a Claisen condensation followed by a pyrazole ring formation.
Synthesis Pathway Overview
The synthesis proceeds via two key steps:
-
Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate. This step involves the Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate in the presence of a strong base, sodium ethoxide.
-
Step 2: Synthesis of this compound. The intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, is then cyclized with hydrazine hydrate to yield the final pyrazole product.
A schematic of the overall reaction is presented below:
Caption: Overall synthesis scheme for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate.
| Parameter | Value | Reference |
| Starting Materials | ||
| Cyclopropyl methyl ketone | 20 g | [1] |
| Diethyl oxalate | 34.76 g | [1] |
| Sodium metal | 16.19 g | [1] |
| Anhydrous ethanol | 250 ml | [1] |
| Product | ||
| Ethyl 4-cyclopropyl-2,4-dioxobutanoate | 40 g | [1] |
| Yield | 93% | [1] |
| Appearance | Brown liquid | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
This protocol details the synthesis of the key intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate.
Materials:
-
Cyclopropyl methyl ketone
-
Diethyl oxalate
-
Sodium metal
-
Anhydrous ethanol
-
Dilute sulfuric acid
-
Ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure: [1]
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (16.19 g) in anhydrous ethanol (150 ml) at room temperature.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0°C using an ice bath.
-
Addition of Reactants: Prepare a mixture of diethyl oxalate (34.76 g) and cyclopropyl methyl ketone (20 g). Add this mixture dropwise to the cold sodium ethoxide solution over approximately 15 minutes with continuous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature naturally. Add an additional 100 ml of anhydrous ethanol and continue stirring for 1 hour at room temperature.
-
Work-up:
-
Add ethyl acetate to the reaction mixture.
-
Wash the resulting solid with ethanol and filter.
-
Dissolve the collected solid in water and acidify to a pH of 2 with dilute sulfuric acid.
-
Extract the acidified solution with ether.
-
Dry the combined organic phases over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the product.
-
Expected Outcome:
The procedure is expected to yield approximately 40 g (93% yield) of ethyl 4-cyclopropyl-2,4-dioxobutanoate as a brown liquid.[1]
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of ethyl 4-cyclopropyl-2,4-dioxobutanoate with hydrazine hydrate to form the final product. This is a general procedure adapted from the synthesis of analogous pyrazoles.[2]
Materials:
-
Ethyl 4-cyclopropyl-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a suspension of ethyl 4-cyclopropyl-2,4-dioxobutanoate in glacial acetic acid.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry.
-
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Expected Outcome:
The procedure is expected to yield this compound. The final product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
References
The Versatility of Ethyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate as a Scaffold for Biologically Active Heterocycles
Introduction
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a versatile and highly valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive ester functionality and a lipophilic cyclopropyl group, make it an ideal starting material for the synthesis of a diverse range of fused heterocyclic compounds. This application note provides a detailed overview of the synthetic utility of this compound, focusing on its conversion to biologically relevant pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are known to exhibit potent inhibitory activity against key cellular targets such as cyclin-dependent kinases (CDKs), protein kinase D (PKD), and cyclooxygenases (COX), making them attractive candidates for the development of novel therapeutics in oncology and inflammatory diseases.
Synthetic Strategy Overview
The primary strategy for elaborating this compound into fused heterocyclic systems involves the introduction of a key functional group at the C4 position of the pyrazole ring. This is typically achieved through a two-step sequence of nitration followed by reduction to yield the crucial intermediate, ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate. This ortho-amino ester then serves as a versatile precursor for cyclocondensation reactions with various electrophilic partners to construct the desired fused pyrimidine ring.
Caption: General synthetic workflow for the elaboration of this compound.
Application I: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones as Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidines are recognized as potent inhibitors of various protein kinases, which are critical regulators of cell cycle progression and signal transduction.[1][2][3] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The pyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere of the purine nucleus of ATP, enabling competitive inhibition at the kinase ATP-binding site.
Experimental Protocols
Step 1: Nitration of this compound
A solution of this compound (1.0 eq) in concentrated sulfuric acid is cooled to 0 °C. A nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried to afford ethyl 5-cyclopropyl-4-nitro-1H-pyrazole-3-carboxylate.
Step 2: Reduction of Ethyl 5-cyclopropyl-4-nitro-1H-pyrazole-3-carboxylate
To a solution of ethyl 5-cyclopropyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol, tin(II) chloride dihydrate (5.0 eq) is added. The mixture is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate.
Step 3: Cyclocondensation with Urea to form 6-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
A mixture of ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq) and urea (3.0 eq) is heated at 180-190 °C for 4 hours. After cooling, the solid residue is triturated with hot water, filtered, and washed with ethanol to yield the desired 6-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Quantitative Data
| Step | Product | Reagents | Conditions | Yield (%) |
| 1 | Ethyl 5-cyclopropyl-4-nitro-1H-pyrazole-3-carboxylate | HNO₃, H₂SO₄ | 0 °C to rt, 6 h | 85-90 |
| 2 | Ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate | SnCl₂·2H₂O, Ethanol | Reflux, 6 h | 75-80 |
| 3 | 6-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Urea | 180-190 °C, 4 h | 65-70 |
Signaling Pathway: Inhibition of CDK2/Cyclin E Complex
The synthesized pyrazolo[3,4-d]pyrimidin-4-ones can act as inhibitors of the CDK2/Cyclin E complex, a key regulator of the G1/S phase transition in the cell cycle.[4][5][6] Inhibition of this complex leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK2/Cyclin E signaling pathway by pyrazolo[3,4-d]pyrimidin-4-ones.
Application II: Synthesis of Pyrazolo[1,5-a]pyrimidines as Anti-inflammatory Agents
Pyrazolo[1,5-a]pyrimidines have been identified as a class of compounds with significant anti-inflammatory properties.[7][8] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.
Experimental Protocol
Step 1 & 2: Synthesis of Ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate
Follow the same procedure as described in Application I for the nitration and subsequent reduction of this compound.
Step 3: Cyclocondensation with Acetylacetone
To a solution of ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in glacial acetic acid, acetylacetone (1.2 eq) is added. The reaction mixture is heated to reflux for 8 hours. After cooling, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield ethyl 2-cyclopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Quantitative Data
| Step | Product | Reagents | Conditions | Yield (%) |
| 1 & 2 | Ethyl 4-amino-5-cyclopropyl-1H-pyrazole-3-carboxylate | See Application I | See Application I | ~60-72 (overall) |
| 3 | Ethyl 2-cyclopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Acetylacetone, Acetic Acid | Reflux, 8 h | 70-75 |
Signaling Pathway: Inhibition of the COX-2 Pathway
The synthesized pyrazolo[1,5-a]pyrimidines can inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[8][9][10]
Caption: Inhibition of the COX-2 inflammatory pathway by pyrazolo[1,5-a]pyrimidines.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of diverse and biologically important heterocyclic compounds. The straightforward functionalization of the pyrazole core, followed by cyclocondensation reactions, provides efficient routes to pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These scaffolds have demonstrated significant potential as inhibitors of key cellular targets implicated in cancer and inflammation. The methodologies and data presented in this application note are intended to serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, facilitating the development of novel therapeutic agents.
References
- 1. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 9. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate as a key building block in medicinal chemistry. The document outlines its potential applications, particularly in the development of novel anti-inflammatory and anticancer agents, with a focus on kinase inhibition. Detailed experimental protocols for its synthesis and evaluation are also provided.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique structural and electronic properties allow for diverse biological activities. The incorporation of a cyclopropyl group at the 5-position and an ethyl carboxylate at the 3-position of the pyrazole ring offers a valuable synthon for generating libraries of compounds with potential therapeutic applications. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity, while the ethyl carboxylate provides a versatile handle for further chemical modifications.
Potential Applications
Based on the biological activities of structurally related pyrazole derivatives, this compound is a promising starting material for the development of:
-
Kinase Inhibitors: The pyrazole core is a well-established hinge-binding motif for various protein kinases. Derivatives of this compound can be designed to target specific kinases implicated in cancer and inflammatory diseases.
-
Anti-inflammatory Agents: Pyrazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of inflammatory mediators.[1][2]
-
Anticancer Agents: The antiproliferative activity of pyrazole-containing compounds has been demonstrated against various cancer cell lines.[3][4] The mechanism of action can involve kinase inhibition, induction of apoptosis, or interaction with DNA.[3][4]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates, adapted for the cyclopropyl derivative.[1][2]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
Cyclopropyl methyl ketone
-
Diethyl oxalate
-
Sodium ethoxide
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Formation of the Intermediate Diketone.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of cyclopropyl methyl ketone (1 equivalent) in anhydrous ethanol dropwise to the cooled solution.
-
After the addition is complete, add diethyl oxalate (1 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by pouring it into ice-cold water and acidify with dilute hydrochloric acid to precipitate the intermediate ethyl 2,4-dioxo-5-cyclopropylpentanoate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Step 2: Cyclization to Form the Pyrazole Ring.
-
Suspend the dried intermediate diketone in glacial acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to screen for the inhibitory activity of synthesized pyrazole derivatives against a target protein kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant protein kinase of interest
-
Specific peptide substrate
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled
-
Test compound (this compound derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Kinase detection reagent (e.g., ADP-Glo™, Lumit™)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop reagent.
-
Detect the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Cell-Based Antiproliferative Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of pyrazole derivatives on cancer cell lines.[3]
Caption: Workflow for the MTT antiproliferative assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the test compound concentration.
Data Presentation
The following tables are examples of how to present quantitative data obtained from the experimental protocols.
Table 1: In Vitro Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | Kinase A | 50 |
| Derivative 2 | Kinase A | 120 |
| Reference Inhibitor | Kinase A | 10 |
| Derivative 1 | Kinase B | >10,000 |
| Derivative 2 | Kinase B | >10,000 |
Table 2: Antiproliferative Activity Data
| Compound ID | Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | 5.2 |
| Derivative 2 | MCF-7 | 15.8 |
| Doxorubicin | MCF-7 | 0.5 |
| Derivative 1 | HCT116 | 8.1 |
| Derivative 2 | HCT116 | 22.4 |
| Doxorubicin | HCT116 | 0.8 |
Disclaimer: These protocols are intended for guidance and may require optimization based on specific experimental conditions and available resources. Appropriate safety precautions should be taken when handling all chemicals and cell lines.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Pyrazole-Based Agrochemicals from Ethyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activity, and mode of action of pyrazole-based agrochemicals derived from the versatile starting material, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. The protocols outlined below detail the synthetic route to potent fungicidal and insecticidal compounds, along with methodologies for their biological evaluation.
Introduction
The pyrazole scaffold is a privileged structure in the field of agrochemicals, forming the core of numerous commercial fungicides, insecticides, and herbicides. The unique chemical properties of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity and spectrum. This compound is a key building block for the synthesis of a significant class of pyrazole carboxamide agrochemicals. The cyclopropyl group at the 5-position often contributes to enhanced binding affinity with target enzymes, leading to high efficacy.
This document focuses on the development of two major classes of agrochemicals from this starting material:
-
Fungicides: Specifically, Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal respiratory chain.
-
Insecticides: Targeting the insect nervous system by acting as antagonists of the GABA-gated chloride channel.
Data Presentation
The following tables summarize the biological activity of representative pyrazole carboxamide derivatives.
Table 1: Fungicidal Activity of N-aryl-5-cyclopropyl-1H-pyrazole-3-carboxamide Derivatives (SDHIs)
| Compound ID | Target Pathogen | In Vitro EC50 (mg/L) | In Vivo Protective Efficacy (%) @ 50 mg/L | Reference |
| F-1 | Sclerotinia sclerotiorum | 0.20 | 97.1 | [1] |
| F-1 | Valsa mali | 3.68 | Not Reported | [1] |
| F-2 | Botrytis cinerea | 0.392 | Not Reported | [2] |
| F-3 | Botrytis cinerea | 0.540 | Not Reported | [2] |
| F-4 | Gibberella zeae | >50 | Not Reported | [3] |
EC50 (Effective Concentration 50) is the concentration of a compound that causes a 50% reduction in fungal growth.
Table 2: Insecticidal Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Target Pest | In Vivo Mortality (%) @ Concentration | Mode of Action Target | Reference |
| I-1 | Mythimna separata | 100% @ 500 mg/L | GABA-gated Chloride Channel | [4] |
| I-2 | Aphis fabae | 85.7% @ 12.5 mg/L | GABA-gated Chloride Channel | [5] |
| I-3 | Plutella xylostella | High | Not Specified | [6] |
| I-4 | Frankliniella occidentalis | High | Not Specified | [6] |
Mortality is the percentage of a pest population killed by the compound at a given concentration.
Experimental Protocols
Protocol 1: Synthesis of 5-Cyclopropyl-1H-pyrazole-3-carboxylic Acid
This protocol describes the hydrolysis of the starting material, this compound, to its corresponding carboxylic acid, a key intermediate for the synthesis of pyrazole carboxamide agrochemicals.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add NaOH or LiOH (2.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting ester has been consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 5-cyclopropyl-1H-pyrazole-3-carboxylic acid.
Protocol 2: Synthesis of N-aryl-5-cyclopropyl-1H-pyrazole-3-carboxamides (Fungicide/Insecticide Candidates)
This protocol details the amide coupling of the pyrazole carboxylic acid with a substituted aniline to generate the final active compounds.
Materials:
-
5-Cyclopropyl-1H-pyrazole-3-carboxylic acid (from Protocol 1)
-
Substituted aniline (e.g., 2-chloroaniline, 2,6-dichloroaniline)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or Dichloromethane (DCM)
-
Triethylamine or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend 5-cyclopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Add the crude acid chloride dissolved in DCM dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-5-cyclopropyl-1H-pyrazole-3-carboxamide.
Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is used to determine the intrinsic fungicidal activity of the synthesized compounds against a panel of phytopathogenic fungi.
Materials:
-
Synthesized pyrazole carboxamide compounds
-
Potato Dextrose Agar (PDA) medium
-
Selected fungal pathogens (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)
-
96-well microtiter plates or Petri dishes
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave.
-
While the PDA is still molten, add the test compounds to achieve a series of final concentrations (e.g., 0.1, 1, 10, 100 mg/L). Ensure the final DMSO concentration is consistent across all treatments and does not inhibit fungal growth.
-
Dispense the amended PDA into the wells of a 96-well plate or into Petri dishes.
-
Inoculate the center of each well or plate with a small plug of mycelium from an actively growing fungal culture.
-
Incubate the plates at the optimal temperature for the specific fungus in the dark.
-
Measure the diameter of the fungal colony after a set incubation period (e.g., 48-72 hours).
-
Calculate the percentage of mycelial growth inhibition relative to a DMSO control.
-
Determine the EC50 value for each compound using a dose-response analysis.
Protocol 4: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a standard method for evaluating the insecticidal activity of compounds against foliar-feeding insects.
Materials:
-
Synthesized pyrazole carboxamide compounds
-
Target insect species (e.g., armyworm larvae, aphids)
-
Host plant leaves
-
Acetone or another suitable solvent
-
Triton X-100 or another surfactant
-
Petri dishes with moist filter paper
Procedure:
-
Prepare a series of concentrations of the test compounds in a suitable solvent containing a surfactant.
-
Dip host plant leaves into the test solutions for a few seconds and allow them to air dry.
-
Place the treated leaves into Petri dishes lined with moist filter paper.
-
Introduce a known number of insects (e.g., 10-20 larvae or adult aphids) onto the treated leaves.
-
Seal the Petri dishes and incubate under controlled conditions (temperature, light, humidity).
-
Assess insect mortality at specific time points (e.g., 24, 48, 72 hours) compared to a solvent-only control.
-
Calculate the percentage mortality and determine the LC50 (Lethal Concentration 50) value for each compound.
Signaling Pathways and Experimental Workflows
Fungicidal Mode of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[7] This inhibition blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and cellular respiration. The disruption of ATP production leads to fungal cell death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Ethyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate serves as a key building block and a fundamental scaffold in the exploration of the chemical space around the pyrazole core. The cyclopropyl group at the 5-position is of particular interest as it can provide conformational rigidity and improve metabolic stability, while the ethyl carboxylate at the 3-position offers a convenient handle for further chemical modifications. These notes provide an overview of the role of this scaffold and its derivatives in SAR studies across different biological targets.
Anti-inflammatory Activity of Pyrazole Derivatives
Recent studies have highlighted the potential of pyrazole derivatives as significant anti-inflammatory agents, offering an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that are often associated with gastric side effects.[1][2] SAR studies on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated that substitutions on the pyrazole scaffold can significantly enhance anti-inflammatory activity.[1][2]
Data Presentation:
| Compound ID | R Group (Substitution at 5-position) | % Inhibition of Paw Edema | Reference |
| 2e | 2,3-dimethoxyphenyl | Significant | [1][2] |
| 2f | 3,4-dimethoxyphenyl | Significant | [1][2] |
Experimental Protocols:
Carrageenan-Induced Rat Paw Edema Model [1][2][3]
-
Animal Model: Swiss Albino Rats are used for the study.
-
Grouping: Animals are divided into multiple groups, including a control group, a standard drug group (e.g., celecoxib at 20mg/kg), and test compound groups (200mg/kg).
-
Administration: Test compounds and the standard drug are administered orally as a suspension in 1% tween-80 solution.
-
Induction of Edema: After 30 minutes of drug administration, 0.1ml of 1% w/v carrageenan in normal saline is injected into the sub-plantar region of the left hind paw.
-
Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 0.5, 1, 2, and 3 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated at the end of 3 hours using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the edema volume in the treated group and Vc is the edema volume in the control group.
Mandatory Visualization:
Caption: Workflow for evaluating the anti-inflammatory activity of pyrazole derivatives.
Cannabinoid Receptor (CB1) Antagonism
The pyrazole scaffold is a cornerstone in the development of cannabinoid receptor antagonists. SAR studies initiated from the lead compound SR141716A have elucidated key structural requirements for potent and selective CB1 receptor antagonistic activity.[4]
Key SAR Findings for Pyrazole-based CB1 Antagonists: [4]
-
5-Position: A para-substituted phenyl ring is crucial for activity.
-
3-Position: A carboxamido group is required.
-
1-Position: A 2,4-dichlorophenyl substituent is optimal.
While this compound itself is not the final active antagonist, its core structure represents a foundational element that can be elaborated upon to generate potent antagonists. The cyclopropyl group at the 5-position can be considered a bioisosteric replacement for the phenyl ring, a common strategy in medicinal chemistry to modulate pharmacokinetic properties.
Mandatory Visualization:
Caption: Key structural requirements for pyrazole-based CB1 receptor antagonists.
Dipeptidyl Peptidase IV (DPP-4) Inhibition
The pyrazole-3-carbohydrazone scaffold has been identified as a promising starting point for the development of novel DPP-4 inhibitors for the treatment of type 2 diabetes mellitus.[5] Although not this compound directly, these studies highlight the importance of the pyrazole-3-carboxylate moiety as a template for generating diversity and exploring interactions within the DPP-4 active site.
Experimental Protocols:
DPP-4 Inhibition Assay
-
Enzyme and Substrate: Recombinant human DPP-4 and a fluorogenic substrate (e.g., Gly-Pro-AMC) are used.
-
Assay Buffer: Typically a Tris-HCl buffer at pH 7.5.
-
Procedure: a. Test compounds are pre-incubated with DPP-4 in the assay buffer. b. The enzymatic reaction is initiated by the addition of the substrate. c. The reaction is incubated at a controlled temperature (e.g., 37°C). d. The fluorescence of the released AMC is measured at appropriate excitation and emission wavelengths (e.g., 380 nm and 460 nm, respectively).
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization:
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Antimicrobial Activity
Derivatives of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate that modifications at the 1 and 5 positions of the pyrazole ring can lead to potent antibacterial and antifungal agents.[6]
Data Presentation:
| Compound ID | R1 (1-position) | R5 (5-position) | MIC (E. coli) (μmol/mL) | MIC (P. aeruginosa) (μmol/mL) | MIC (C. parapsilosis) (μmol/mL) | Reference |
| 21 | Phenyl | 2,5-dimethylthiophen-3-yl | 0.038 | 0.067 | - | [6] |
| 16 | Phenyl | 4-bromo-2-chlorophenyl | - | - | 0.015 | [6] |
| Ampicillin | - | - | 0.033 | 0.067 | - | [6] |
| Fluconazole | - | - | - | - | 0.020 | [6] |
Experimental Protocols:
Minimum Inhibitory Concentration (MIC) Assay
-
Microorganisms: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, C. parapsilosis) are used.
-
Culture Media: Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) are used.
-
Procedure (Broth Microdilution Method): a. Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate. b. A standardized inoculum of the microorganism is added to each well. c. The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 30°C for 48h for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The this compound scaffold and its close analogs are valuable tools in SAR studies for the discovery of novel therapeutic agents. The cyclopropyl moiety at the 5-position can influence potency and metabolic stability, while the ethyl carboxylate at the 3-position provides a versatile point for chemical modification to explore and optimize interactions with various biological targets. The data and protocols presented herein serve as a guide for researchers in the design and evaluation of new pyrazole-based compounds with potential applications in inflammation, metabolic disorders, infectious diseases, and neurology.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the N-alkylation of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a common scaffold in medicinal chemistry. The protocol is designed to be a starting point for optimization, as the regioselectivity of pyrazole alkylation can be influenced by various factors.
The N-alkylation of unsymmetrical pyrazoles can potentially yield two regioisomers: the N1- and N2-alkylated products. The ratio of these isomers is dependent on the reaction conditions, including the choice of base, solvent, and the steric and electronic properties of the substituents on the pyrazole ring.[1][2] Generally, alkylation under basic conditions proceeds via deprotonation of the pyrazole NH followed by nucleophilic attack on the alkylating agent.
Experimental Protocol: General Procedure for N-alkylation
This protocol outlines a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the base (1.1-1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) depending on the reactivity of the alkylating agent. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N1 and N2 alkylated products.
-
Characterize the regioisomers using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can often be determined by NOE (Nuclear Overhauser Effect) NMR experiments.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes typical reaction conditions and potential outcomes for the N-alkylation of a substituted pyrazole. The yields and regioselectivity are illustrative and will need to be determined experimentally for this compound.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio (Illustrative) | Total Yield (%) (Illustrative) |
| 1 | Methyl Iodide | K₂CO₃ | MeCN | Reflux | 6 | 1:1 | 85 |
| 2 | Ethyl Bromide | NaH | DMF | RT | 12 | 3:1 | 78 |
| 3 | Benzyl Bromide | Cs₂CO₃ | THF | 60 | 8 | >10:1 | 92 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation experiment.
References
Application Notes and Protocols for High-Throughput Screening of Ethyl 5-Cyclopropyl-1H-Pyrazole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in high-throughput screening (HTS) assays. While specific HTS data for this exact compound is not widely published, the pyrazole scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives demonstrating significant biological activity.[1][2][3] The protocols outlined below are representative of how a novel pyrazole derivative like this compound would be screened for potential therapeutic applications, particularly in the area of kinase inhibition, a common target for pyrazole-based compounds.[1][4]
Chemical Properties of this compound
A summary of the key chemical properties for this compound is presented in Table 1. This information is crucial for sample handling, storage, and preparation of assay-ready plates.
| Property | Value | Reference |
| CAS Number | 133261-06-0 | [5] |
| Molecular Formula | C9H12N2O2 | [5] |
| Molecular Weight | 180.2 g/mol | [5] |
| Appearance | Crystals or powder | Thermo Fisher Scientific |
| Melting Point | 46.0-53.0°C | Thermo Fisher Scientific |
| Solubility | Soluble in organic solvents like DMSO and ethanol | General chemical knowledge |
Application in Kinase Inhibition High-Throughput Screening
Pyrazole derivatives are frequently identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1][4] Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, a primary application for novel pyrazole compounds in HTS is the screening for kinase inhibitory activity.
Hypothetical Kinase Inhibition Data
The following table (Table 2) represents hypothetical data from a primary high-throughput screen of this compound against a panel of common kinases. This data is for illustrative purposes to demonstrate how results from such a screen would be presented.
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | 85 | 1.2 |
| Kinase B | 45 | > 10 |
| Kinase C | 92 | 0.8 |
| Kinase D | 15 | > 10 |
Experimental Protocols
Preparation of Assay-Ready Plates
This protocol describes the preparation of 384-well assay-ready plates containing this compound for a typical HTS campaign.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
384-well microplates (e.g., black, clear-bottom for fluorescent assays)
-
Acoustic liquid handler or pintool for compound transfer
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a dilution series of the compound stock solution in DMSO to generate a range of concentrations for dose-response testing (e.g., from 10 mM to 100 nM).
-
Using an acoustic liquid handler or pintool, transfer a small volume (e.g., 50 nL) of each compound concentration to the appropriate wells of the 384-well assay plates.
-
Include appropriate controls in designated wells:
-
Negative Control: DMSO only (0% inhibition).
-
Positive Control: A known inhibitor of the target kinase (100% inhibition).
-
-
Seal the plates and store them at -20°C until use.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol provides a general method for a kinase HTRF assay, a common format for HTS due to its robustness and sensitivity.[1]
Materials:
-
Assay-ready compound plates
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho antibody and streptavidin-XL665)
-
Assay buffer
-
384-well white microplates
-
Plate reader capable of HTRF detection
Protocol:
-
Allow the assay-ready compound plates to equilibrate to room temperature.
-
Prepare the kinase reaction mix containing the kinase, biotinylated substrate, and ATP in the assay buffer. The optimal concentrations of each component should be determined empirically.
-
Dispense the kinase reaction mix into the wells of the assay plate containing the pre-spotted compounds.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Prepare the HTRF detection mix by diluting the europium cryptate-labeled antibody and streptavidin-XL665 in the detection buffer.
-
Add the detection mix to each well to stop the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
Signaling Pathway Context
The hypothetical inhibition of "Kinase C" by this compound would have downstream effects on a cellular signaling pathway. The diagram below illustrates a generic kinase signaling cascade that could be modulated by such an inhibitor.
These application notes and protocols provide a framework for the initial screening of this compound in a drug discovery setting. Further studies, including secondary assays and structure-activity relationship (SAR) analysis, would be necessary to validate any initial hits and advance them in the drug development pipeline.
References
Application Notes and Protocols for the Derivatization of the Carboxylate Group of Ethyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylate group of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. The resulting derivatives, including amides, esters, and alcohols, are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazole-containing compounds, such as anticancer and anti-inflammatory properties.[1][2] This document outlines key synthetic transformations, experimental workflows, and relevant biological signaling pathways.
Overview of Derivatization Strategies
The ethyl ester functionality of this compound serves as a versatile handle for introducing a variety of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The primary derivatization strategies covered in these notes are:
-
Amide Bond Formation: Conversion of the ester to a wide range of primary, secondary, and tertiary amides. This is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
-
Transesterification: Substitution of the ethyl group with other alkyl or aryl groups to generate a library of different esters.
-
Reduction to Alcohol: Conversion of the ester to the corresponding primary alcohol, which can serve as a precursor for further functionalization.
Experimental Workflows and Visualizations
The following diagram illustrates the overall workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide synthesis.[3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add NaOH (2.0 eq) to the solution and stir the mixture at room temperature or gently warm to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Stir the mixture in the ice bath for 30 minutes to allow for complete precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product under vacuum to yield 5-cyclopropyl-1H-pyrazole-3-carboxylic acid.
Expected Yield: 85-95%
Protocol 2: Amide Bond Formation from 5-Cyclopropyl-1H-pyrazole-3-carboxylic Acid
This protocol outlines the synthesis of amide derivatives from the corresponding carboxylic acid using a coupling agent or via an acid chloride intermediate.
Method A: Using a Coupling Agent (e.g., HATU)
Materials:
-
5-Cyclopropyl-1H-pyrazole-3-carboxylic acid
-
Desired amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve 5-cyclopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method B: Via Acid Chloride
Materials:
-
5-Cyclopropyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Desired amine (primary or secondary)
-
Triethylamine (TEA)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Suspend 5-cyclopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until a clear solution is formed.
-
Remove the solvent and excess thionyl chloride in vacuo to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Protocol 3: Transesterification of this compound
This protocol provides a general method for the synthesis of different ester derivatives.
Materials:
-
This compound
-
Desired alcohol (R'OH)
-
Acid catalyst (e.g., sulfuric acid) or Base catalyst (e.g., sodium methoxide)
-
Dean-Stark apparatus (for acid-catalyzed reaction)
-
Magnetic stirrer and heating plate
-
Round-bottom flask
Procedure (Acid-Catalyzed):
-
Combine this compound (1.0 eq), the desired alcohol (large excess, can be used as solvent), and a catalytic amount of sulfuric acid in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and collect the ethanol-containing azeotrope in the Dean-Stark trap.
-
Continue the reaction until no more ethanol is collected.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography or distillation.
Protocol 4: Reduction of this compound to (5-Cyclopropyl-1H-pyrazol-3-yl)methanol
This protocol describes the reduction of the ethyl ester to the corresponding primary alcohol.[4][5]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours (monitor by TLC).
-
Carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then more water, while cooling in an ice bath.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (5-cyclopropyl-1H-pyrazol-3-yl)methanol.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data
The following tables summarize typical yields for the derivatization of pyrazole carboxylates. While the specific substrate is this compound, the yields are representative of similar pyrazole systems found in the literature.
Table 1: Amide Formation from Pyrazole Carboxylic Acids
| Amine | Coupling Method | Solvent | Yield (%) |
| Aniline | HATU, DIPEA | DMF | ~85 |
| Benzylamine | SOCl₂, TEA | DCM | ~90 |
| Morpholine | EDCI, HOBt | DMF | ~80 |
| Piperidine | T3P | Ethyl Acetate | ~92 |
Table 2: Transesterification of Pyrazole Ethyl Esters
| Alcohol | Catalyst | Conditions | Yield (%) |
| Methanol | H₂SO₄ | Reflux | ~75 |
| Isopropanol | NaOiPr | Reflux | ~70 |
| Benzyl alcohol | p-TsOH | Reflux | ~65 |
Table 3: Reduction of Pyrazole Ethyl Ester
| Reducing Agent | Solvent | Conditions | Yield (%) |
| LiAlH₄ | THF | 0 °C to rt | >90 |
Biological Context: Signaling Pathways
Derivatives of 5-cyclopropyl-1H-pyrazole-3-carboxylate have shown potential as inhibitors of various protein kinases, which are key components of intracellular signaling pathways implicated in diseases such as cancer and inflammation. Two such important pathways are the JAK-STAT and p38 MAPK pathways.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in hematological malignancies and inflammatory diseases.[6] Pyrazole derivatives have been developed as potent JAK inhibitors.[6]
The p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, playing a key role in inflammation and apoptosis. Pyrazole-based compounds have been identified as inhibitors of p38 MAPK.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Intermediate) | Incomplete reaction due to inactive sodium ethoxide. | Ensure sodium ethoxide is freshly prepared and protected from moisture. Use absolute ethanol for its preparation. |
| Insufficient reaction time or temperature for the Claisen condensation. | Increase the reaction time at room temperature after the initial addition of reactants. Gently warming the reaction mixture (e.g., to 40-50°C) can also drive the reaction to completion, but should be monitored to avoid side reactions. | |
| Low Yield of this compound (Final Product) | Incomplete cyclization of the diketone intermediate. | Ensure the reaction with hydrazine hydrate is carried out for a sufficient duration (typically 4-5 hours) at reflux temperature.[1] |
| Suboptimal pH for the cyclization reaction. | The reaction is typically carried out in glacial acetic acid, which acts as both a solvent and a catalyst.[1] Ensure the reaction medium is acidic to facilitate the dehydration step of the Knorr pyrazole synthesis. | |
| Degradation of the cyclopropyl group. | While generally stable, highly acidic conditions and elevated temperatures could potentially lead to side reactions involving the cyclopropyl ring. If this is suspected, consider using a milder acid catalyst or lowering the reaction temperature and extending the reaction time. | |
| Presence of Impurities in the Final Product | Unreacted ethyl 4-cyclopropyl-2,4-dioxobutanoate. | Improve the efficiency of the cyclization step by ensuring a slight excess of hydrazine hydrate and adequate reaction time. Purify the final product by recrystallization from a suitable solvent like ethanol or ethyl acetate. |
| Formation of hydrazones or other intermediates. | Ensure the final dehydration step to form the aromatic pyrazole ring is complete by maintaining the reflux temperature for the recommended time. | |
| Difficulty in Product Isolation/Purification | Product oiling out instead of precipitating. | When pouring the reaction mixture into ice water, ensure vigorous stirring to promote the formation of a solid precipitate.[1] If the product still oils out, try adding a small amount of a seed crystal or scratching the inside of the flask. |
| Inefficient recrystallization. | Choose an appropriate solvent for recrystallization. Ethanol and ethyl acetate are commonly used.[1] Ensure the product is fully dissolved at high temperature and allowed to cool slowly to form pure crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is a two-step process. First, a Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate is performed to yield ethyl 4-cyclopropyl-2,4-dioxobutanoate. This intermediate is then cyclized with hydrazine hydrate in the second step to form the final product.
Q2: What is a typical yield for the synthesis of the intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate?
A2: A high yield of around 93% has been reported for the Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate using freshly prepared sodium ethoxide in ethanol.
Q3: What is the expected yield for the final product, this compound?
A3: While a specific yield for the cyclopropyl derivative is not widely reported, similar syntheses of ethyl 5-aryl-1H-pyrazole-3-carboxylates from the corresponding 2,4-dioxobutanoates report yields in the range of 70-85%.[1] Therefore, a yield in this range can be reasonably expected with an optimized protocol.
Q4: Can substituted hydrazines be used in this synthesis?
A4: Yes, substituted hydrazines can be used, which will result in N-substituted pyrazoles. However, the use of unsymmetrical substituted hydrazines can lead to the formation of regioisomers. For the synthesis of this compound, unsubstituted hydrazine hydrate is used.
Q5: What is the role of glacial acetic acid in the cyclization step?
A5: Glacial acetic acid serves as both the solvent and an acid catalyst in the Knorr pyrazole synthesis. It facilitates the condensation of the diketone with hydrazine and the subsequent dehydration to form the aromatic pyrazole ring.[1]
Q6: Are there any specific safety precautions to consider during this synthesis?
A6: Yes. Hydrazine hydrate is toxic and corrosive, and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Sodium metal, used to prepare sodium ethoxide, is highly reactive with water and should be handled with extreme care under anhydrous conditions.
Data Presentation
Table 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Cyclopropyl methyl ketone | Diethyl oxalate | Sodium ethoxide | Ethanol | Room Temperature | 1 | 93 |
Table 2: Reported Yields for Analogs of Ethyl 5-substituted-1H-pyrazole-3-carboxylate
| 5-Substituent | Yield (%) | Reference |
| Phenyl | 82 | Siddiqui et al., 2018[1] |
| 4-Chlorophenyl | 85 | Siddiqui et al., 2018[1] |
| 4-Methoxyphenyl | 78 | Siddiqui et al., 2018[1] |
| 4-Nitrophenyl | 70 | Siddiqui et al., 2018[1] |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Materials:
-
Cyclopropyl methyl ketone
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Dilute sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
Freshly prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Cool the sodium ethoxide solution to 0°C in an ice bath.
-
Slowly add a mixture of cyclopropyl methyl ketone and diethyl oxalate to the cooled sodium ethoxide solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.
-
The resulting solid is collected and washed with ethanol.
-
The solid is then dissolved in water and the solution is acidified to a pH of 2 with dilute sulfuric acid.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-cyclopropyl-2,4-dioxobutanoate.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 4-cyclopropyl-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Prepare a suspension of ethyl 4-cyclopropyl-2,4-dioxobutanoate in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-5 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with constant stirring to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or ethyl acetate to obtain pure this compound.[1]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yield issues.
References
Technical Support Center: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles
Welcome to the technical support center for the regioselective synthesis of 3,5-disubstituted pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and answers to frequently asked questions to overcome common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of 3,5-disubstituted pyrazoles?
A1: The primary challenge is controlling the regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The reaction can lead to the formation of a mixture of two regioisomers, which are often difficult to separate, thereby reducing the yield of the desired product.[1][2][3][4] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[2][3]
Q2: How do reaction conditions influence the regioselectivity of pyrazole synthesis?
A2: Reaction conditions play a crucial role in determining the final regioisomeric ratio. Key factors include:
-
Solvent: The choice of solvent can dramatically alter the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in favor of one isomer.[1][2]
-
pH (Catalyst): The reaction pathway can differ under acidic, neutral, or basic conditions, leading to different major regioisomers.[2][5] For example, some reactions show high regioselectivity under acidic catalysis, while others may favor the opposite isomer in the presence of a base.[5]
-
Temperature: Reaction temperature can affect the rate of competing reaction pathways, thereby influencing the product distribution.
Q3: Are there alternative synthetic methods that offer higher regioselectivity?
A3: Yes, several methods have been developed to achieve high regioselectivity. These include:
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with well-defined regiochemistry.[6][7]
-
Reactions involving Tosylhydrazones: The use of N-alkylated tosylhydrazones with terminal alkynes has been reported to proceed with complete regioselectivity.[8][9][10]
-
Multicomponent Reactions: One-pot, multicomponent procedures have been designed to afford 3,5-disubstituted pyrazoles in good yields and with high regiocontrol.[11]
Troubleshooting Guides
Issue 1: Poor Regioselectivity / Formation of Isomeric Mixtures
Symptoms:
-
NMR spectra show two sets of signals for the pyrazole product.
-
Chromatographic analysis (TLC, LC-MS) reveals two closely eluting spots/peaks with the same mass.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Use of unsymmetrical 1,3-dicarbonyls | The inherent electronic and steric differences between the two carbonyl groups are insufficient to direct the reaction towards a single isomer. |
| Optimize Solvent: Switch to a fluorinated alcohol such as TFE or HFIP to enhance regioselectivity.[1][2] | |
| Modify Catalyst/pH: Systematically screen acidic (e.g., acetic acid, HCl) and basic (e.g., sodium acetate, triethylamine) conditions. The protonation state of the hydrazine and the dicarbonyl can significantly influence the site of initial attack.[5][7] | |
| Alter Reaction Temperature: Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures could favor the kinetically controlled product. | |
| Similar substituents on the dicarbonyl | When the electronic and steric nature of the substituents at the 1- and 3-positions of the dicarbonyl are very similar, achieving high regioselectivity is challenging. |
| Employ an Alternative Synthetic Route: Consider methods known for high regioselectivity, such as those involving tosylhydrazones and terminal alkynes, which have shown complete regioselectivity even with similar substituents.[8][9][10] |
Issue 2: Low Yield of the Desired Pyrazole
Symptoms:
-
Low isolated yield of the final product after purification.
-
Presence of multiple side products observed by TLC or LC-MS.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Poor quality of starting materials | Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions. Hydrazine derivatives can also degrade over time.[3] |
| Purify Starting Materials: Ensure the purity of your reactants. Recrystallize or distill starting materials if necessary. Use freshly opened or purified hydrazine.[3] | |
| Formation of stable intermediates | In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[2] |
| Promote Dehydration: Increase the reaction temperature or add a dehydrating agent. If under acidic conditions, increasing the acid concentration might facilitate dehydration. | |
| Side reactions | The formation of byproducts, such as di-addition products or products from self-condensation of the dicarbonyl, can consume starting materials.[4] |
| Control Stoichiometry: Carefully control the ratio of reactants. A slight excess of hydrazine may be beneficial, but a large excess can lead to side reactions.[3] | |
| Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition or side product formation.[3] | |
| Product degradation | The synthesized pyrazole may be unstable under the reaction or workup conditions.[4] |
| Use Milder Conditions: Attempt the reaction at a lower temperature or use a milder catalyst. Ensure the workup procedure is not overly harsh (e.g., avoid strong acids if the product is acid-sensitive).[4] |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a fluorinated 1,3-diketone and methylhydrazine.
| Entry | Solvent | Ratio of 3-CF3 Isomer : 5-CF3 Isomer |
| 1 | Ethanol (EtOH) | ~1:1 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 85:15 |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >95:5 |
Data is generalized from trends reported in the literature.[1] Specific ratios are highly dependent on the substrates used.
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Alcohols
This protocol is adapted from methodologies demonstrating enhanced regioselectivity in pyrazole synthesis.[1]
-
Reactant Preparation: To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in the chosen fluorinated solvent (TFE or HFIP, ~0.1 M), add the substituted hydrazine (1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3,5-disubstituted pyrazole.
Protocol 2: Regioselective Synthesis via N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol provides a method for achieving complete regioselectivity.[8][9]
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the N-alkylated tosylhydrazone (1.0 equiv) and the terminal alkyne (1.2 equiv) in pyridine (~0.2 M).
-
Addition of Base: Add potassium tert-butoxide (t-BuOK) (2.0 equiv) to the solution. For improved reaction rates, 18-crown-6 (0.1-0.5 equiv) can be added.[8]
-
Reaction: Stir the mixture at the optimized temperature (e.g., 0 °C to room temperature) for the required time.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and established method is a two-step process. The first step is a Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate to form the intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate. This is followed by a Knorr pyrazole synthesis, which involves the cyclization of the diketone intermediate with hydrazine hydrate to yield the final product.[1][2]
Q2: What are the most common byproducts I should expect in this synthesis?
A2: The most probable byproducts include:
-
Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate: This is a regioisomer of the desired product and is the most common impurity. Its formation is dependent on the regioselectivity of the reaction between the unsymmetrical diketone intermediate and hydrazine.
-
Unreacted starting materials: Incomplete reaction can leave residual cyclopropyl methyl ketone, diethyl oxalate, or the diketone intermediate.
-
Products of side-reactions with hydrazine: Hydrazine can potentially react with the ester group or form other heterocyclic compounds under certain conditions.
Q3: How can I minimize the formation of the regioisomeric byproduct?
A3: Controlling the regioselectivity of the pyrazole synthesis is crucial. The formation of the two regioisomers is influenced by steric and electronic factors, as well as reaction conditions. While specific studies on this particular synthesis are limited, general strategies to enhance regioselectivity in pyrazole synthesis include:
-
pH Control: The pH of the reaction medium can significantly influence which carbonyl group of the diketone is preferentially attacked by hydrazine. Acidic conditions may favor one isomer, while basic conditions may favor the other.
-
Solvent Selection: The choice of solvent can impact the reaction pathway. Aprotic dipolar solvents such as DMF or NMP have been reported to provide better regioselectivity in some cases compared to polar protic solvents like ethanol.
-
Temperature Control: Reaction temperature can affect the kinetics of the competing reaction pathways, thus influencing the ratio of the regioisomers.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Claisen Condensation | - Base Selection: Ensure the use of a strong, non-nucleophilic base such as sodium ethoxide or lithium diisopropylamide (LDA) to drive the condensation to completion. - Anhydrous Conditions: The Claisen condensation is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. - Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature. |
| Incomplete Cyclization | - Hydrazine Quality: Use fresh, high-quality hydrazine hydrate as it can degrade over time. - Reaction Conditions: The cyclization is often carried out in a protic solvent like ethanol or acetic acid. Refluxing is typically required to ensure the reaction goes to completion. Monitor the reaction by TLC to confirm the disappearance of the diketone intermediate. |
| Product Loss During Workup and Purification | - Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the product. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) may be necessary. - Purification: Column chromatography on silica gel is a common method for purification. Select an appropriate eluent system to effectively separate the desired product from byproducts. Recrystallization can also be an effective final purification step. |
Issue 2: Presence of Significant Amounts of the Regioisomeric Byproduct
| Potential Cause | Troubleshooting Steps |
| Lack of Regiocontrol in Cyclization | - pH Adjustment: Experiment with acidic or basic conditions for the cyclization step. For instance, conducting the reaction in glacial acetic acid may favor the formation of one regioisomer. - Solvent Screening: Perform small-scale reactions in different solvents (e.g., ethanol, isopropanol, DMF, NMP) to assess the impact on the regioisomeric ratio. - Temperature Optimization: Investigate the effect of reaction temperature on the product distribution. Running the reaction at a lower temperature for a longer duration might improve selectivity. |
| Difficulty in Separating Isomers | - Chromatography Optimization: If the isomers are difficult to separate by standard column chromatography, consider using a different stationary phase or a more selective eluent system. High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation. - Recrystallization: Fractional crystallization may be an effective technique to separate the isomers if they have sufficiently different solubilities in a particular solvent system. |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Diketone Intermediate)
This protocol is adapted from a general procedure for the synthesis of similar diketones.
Materials:
-
Cyclopropyl methyl ketone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Dilute sulfuric acid
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a mixture of cyclopropyl methyl ketone and diethyl oxalate to the sodium ethoxide solution with stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., sulfuric acid) to a pH of ~2.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-cyclopropyl-2,4-dioxobutanoate.
Step 2: Synthesis of this compound
This protocol is a general procedure based on the Knorr pyrazole synthesis.
Materials:
-
Ethyl 4-cyclopropyl-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Ethanol or glacial acetic acid
Procedure:
-
Dissolve the crude ethyl 4-cyclopropyl-2,4-dioxobutanoate in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by TLC until the diketone intermediate is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Byproduct Formation Pathway
Caption: Formation of the desired product and the regioisomeric byproduct from the diketone intermediate.
References
Technical Support Center: Purification of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate via Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. | - Concentrate the solution by carefully boiling off some of the solvent. - Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Add a seed crystal of the pure compound, if available.[1] |
| "Oiling Out" (Formation of a Liquid Instead of Crystals) | The compound's melting point is lower than the temperature of the saturated solution, or the compound is too soluble in the chosen solvent.[1][2] | - Add a small amount of additional hot solvent to decrease the saturation point.[1] - Ensure a slow cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath.[1] - Consider using a lower-boiling point solvent or a different solvent system altogether.[1] |
| Low Recovery Yield | - Too much solvent was used initially. - The solution was not cooled sufficiently. - The crystals were washed with an excessive amount of cold solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] - Cool the solution thoroughly in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| Crystals Appear Impure (e.g., Discolored) | Impurities were co-precipitated or trapped within the crystal lattice. | - Ensure the solution cools slowly to allow for selective crystallization. - Wash the crystals with a small amount of fresh, cold recrystallization solvent.[1] - If significant impurities remain, a second recrystallization may be necessary.[1] - For colored impurities, consider adding a small amount of activated charcoal to the hot solution before filtration (note: this may reduce yield). |
| Crystallization Occurs Too Rapidly | The solution is too concentrated, or the cooling process is too fast. | - Add a small amount of additional hot solvent to the solution. - Allow the flask to cool more gradually at room temperature before transferring it to an ice bath.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
A1: Ethyl acetate is a documented solvent for the recrystallization of this compound, yielding a product with a melting point of 90-92 °C.[4] Generally, for pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, and acetone.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[1]
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A good starting point is to test the solubility of a small amount of the crude product in various solvents.
Q3: My compound is poorly soluble in most common recrystallization solvents. What should I do?
A3: If your compound has low solubility, you might consider using a binary solvent system. This involves dissolving the compound in a "good" solvent (in which it is soluble) at an elevated temperature and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Slow cooling should then promote crystallization.[5]
Q4: Can I use recrystallization to remove unreacted starting materials or side products?
A4: Yes, recrystallization is an effective method for removing impurities, provided their solubility profile in the chosen solvent is different from that of the desired product. Ideally, impurities will either be much more soluble or much less soluble in the recrystallization solvent than your target compound.
Q5: What is the expected melting point of pure this compound?
A5: The reported melting point for this compound recrystallized from ethyl acetate is 90-92 °C.[4]
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides general solubility information for pyrazole derivatives and common recrystallization solvents to guide solvent selection.
Table 1: General Solvent Selection Guide for Pyrazole Derivatives
| Solvent/System | Type | Polarity | Common Use |
| Ethyl Acetate | Ester | Medium | Documented for this compound.[4] |
| Ethanol/Water | Mixed Protic | High | Suitable for polar pyrazole derivatives.[1] |
| Methanol | Protic | High | A good general solvent for many pyrazole compounds.[1] |
| Isopropanol | Protic | Medium | A common choice for cooling crystallization.[1] |
| Acetone | Aprotic | High | Frequently used for recrystallizing pyrazole derivatives.[1] |
| Hexane/Ethyl Acetate | Mixed | Low/Medium | A useful combination for certain pyrazole compounds.[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethyl acetate until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals. This can be done by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is applicable if a suitable single solvent cannot be identified.
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol) in which it is readily soluble.
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Re-dissolution: If too much "poor" solvent is added and the product precipitates, add a small amount of the "good" solvent until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold mixed-solvent system.
-
Drying: Dry the purified crystals.
Visualizations
Caption: A general workflow for the purification of a solid compound via recrystallization.
Caption: A decision tree for troubleshooting common problems during recrystallization.
References
Technical Support Center: Optimizing Cyclocondensation for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing cyclocondensation reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for pyrazole synthesis via cyclocondensation?
A1: The most common and direct method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound.[1][2] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1][3] Other key starting materials include α,β-unsaturated carbonyl compounds and β-enaminones.[2]
Q2: Why is the yield of my pyrazole synthesis consistently low?
A2: Low yields can be attributed to several factors, including incomplete reactions, suboptimal conditions, or competing side reactions.[3][4] Key areas to investigate are the reaction time and temperature, as many condensation reactions require heat (e.g., reflux) to proceed to completion.[4] The choice of catalyst, such as a protic or Lewis acid, is also critical and can significantly impact reaction efficiency.[2][4] Finally, ensure the purity of your starting materials, as impurities can lead to unwanted side reactions that consume reagents and lower the yield of the desired product.[1]
Q3: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is governed by the steric and electronic differences between the two carbonyl groups and the specific reaction conditions.[1] Key strategies to improve regioselectivity include:
-
pH Control: Adjusting the pH can dictate the initial site of nucleophilic attack by the hydrazine.[1] Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1]
-
Solvent Choice: The polarity and nature of the solvent can influence the reaction pathway. Aprotic dipolar solvents (e.g., DMF, DMAc) or fluorinated alcohols have been shown to improve regioselectivity in certain cases.[1][5]
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thus influencing the isomeric ratio.
Q4: What causes my reaction mixture to turn deep yellow or red, and how can this be minimized?
A4: The appearance of a deep yellow or red color is often observed in Knorr-type pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride.[6] This is typically due to the formation of colored impurities from the hydrazine starting material, potentially through oxidative processes.[6][7] To mitigate this, consider the following:
-
Addition of a Mild Base: If using a hydrazine salt, the reaction can become acidic, promoting byproduct formation. Adding one equivalent of a mild base like sodium acetate (NaOAc) can neutralize the acid and result in a cleaner reaction.[6]
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can help prevent oxidative side reactions that lead to colored impurities.[6]
Troubleshooting Guide
Problem: Low or No Product Yield
Low product yield is a frequent issue in pyrazole synthesis. This guide provides a systematic approach to identifying and resolving the root cause.
References
minimizing side reactions in the Knorr synthesis of pyrazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Knorr synthesis of pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to offer solutions to specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
1. Why is my reaction yield consistently low?
Low yields in the Knorr synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Formation of Stable Intermediates: The reaction can sometimes stall at the hydroxylpyrazolidine intermediate, which may not readily dehydrate to the final pyrazole product.[1]
-
Troubleshooting: Increasing the reaction temperature or adding a dehydrating agent can facilitate the final dehydration step. Acid catalysis is crucial for both the imine formation and the cyclization step.[4]
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Troubleshooting: While ethanol is a common solvent, exploring other options may be beneficial. For instance, microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.
-
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions and a decrease in the yield of the desired product.[1]
-
Troubleshooting: Ensure the purity of your starting materials. If necessary, purify them before use.
-
-
Loss of Product During Work-up and Purification: The desired product might be lost during extraction or recrystallization.
-
Troubleshooting: When performing recrystallization, use a minimal amount of hot solvent to dissolve the product to avoid significant loss of product in the mother liquor.[5] If the product is an oil, inducing precipitation by adding a small amount of a non-polar solvent and vigorous stirring may be necessary.[5][6]
-
2. I am observing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[2][7]
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity.
-
Reactant Stoichiometry: The ratio of the reactants can influence the regioisomeric outcome.
-
Solution: Varying the ratio of the 1,3-dicarbonyl compound to the hydrazine may favor the formation of one regioisomer over the other.[9]
-
-
pH Control: The pH of the reaction medium can alter the reaction pathway.
-
Solution: Under acidic conditions, the reaction may proceed through a different mechanism than under neutral or basic conditions, potentially leading to a different major regioisomer.[1] Careful control of pH through the use of buffers or acid catalysts can be used to influence the product ratio.
-
3. My reaction mixture has turned a deep yellow or red. Is this normal and how can I remove the color?
The development of a deep yellow or red color is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[10] This is often due to the formation of colored impurities from the hydrazine starting material.
-
Neutralize Acidity: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which can promote the formation of colored byproducts.
-
Solution: The addition of one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and often results in a cleaner reaction profile.[10]
-
-
Inert Atmosphere: Oxidative processes can sometimes lead to colored impurities.
-
Solution: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of these colored species.[10]
-
-
Purification: The colored impurities can often be removed during the work-up and purification steps.
-
Solution: Washing the crude product with a non-polar solvent like toluene may help in removing some of the coloration.[10] Standard purification techniques such as recrystallization or column chromatography are also effective.
-
4. How do I effectively purify my pyrazole product?
The choice of purification method will depend on the physical properties of your product (solid or oil) and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid products.
-
Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.[6] Care should be taken not to use an excess of solvent, as this will result in a lower yield.[5]
-
-
Column Chromatography: This technique is useful for purifying both solid and oily products, and for separating mixtures of regioisomers.
-
Protocol: Choose an appropriate solvent system (eluent) based on TLC analysis. Pack a column with silica gel and elute the crude product with the chosen solvent system to separate the desired pyrazole from impurities.[7]
-
-
Precipitation: For products that are difficult to crystallize, precipitation can be an effective purification method.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis. This data can serve as a reference for optimizing your own experimental conditions.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | None | None | 135-145 | 1 | Very Good | [6] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Glacial acetic acid | ~100 | 1 | High | [3] |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | (4-Sulfamoylphenyl)hydrazine | Ethanol | - | Reflux | - | - | Celecoxib Synthesis |
| Acetylacetone | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | 2 | 85 | - |
| Dibenzoylmethane | Hydrazine hydrate | Ethanol | Acetic Acid | Reflux | 3 | 92 | - |
Effect of Solvent on Regioselectivity
| Unsymmetrical 1,3-Diketone | Hydrazine | Solvent | Regioisomer Ratio (A:B) |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 1:1 |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | >95:5 |
| 1-(Thiophen-2-yl)-4,4-difluorobutane-1,3-dione | Methylhydrazine | Ethanol | 2:1 |
| 1-(Thiophen-2-yl)-4,4-difluorobutane-1,3-dione | Methylhydrazine | HFIP | >95:5 |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend. TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.[8]
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [6]
-
Reactants: Ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol).
-
Procedure:
-
In a round-bottomed flask, carefully add the ethyl acetoacetate and phenylhydrazine. The addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
Transfer the resulting heavy syrup into a beaker and cool it in an ice-water bath.
-
Add 2 mL of diethyl ether and stir the mixture vigorously until the crude pyrazolone precipitates as a powder.
-
-
Purification:
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Recrystallize the crude product from a minimum amount of hot 95% ethanol (typically 5–7 mL).
-
Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.
-
Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).
-
Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one [3]
-
Reactants: Ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Procedure:
-
In a 20-mL scintillation vial, mix the ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction by TLC (30% ethyl acetate/70% hexane).
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
-
Purification:
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel.
-
Rinse the collected solid with a small amount of water and allow it to air dry.
-
Visualizing Reaction Pathways and Troubleshooting
Knorr Pyrazole Synthesis: General Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
Caption: Pathways leading to different regioisomers.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the large-scale synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially scalable approach is a two-step synthesis. This involves an initial Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate to form an intermediate, ethyl 2,4-dioxo-4-cyclopropylbutanoate. This intermediate is then cyclized with hydrazine hydrate to yield the final product.[1][2] This method avoids the use of highly hazardous reagents like diazomethane.
Q2: What are the critical process parameters to monitor during the synthesis?
A2: Key parameters include temperature control, especially during the exothermic Claisen condensation and the cyclization step. The pH of the reaction mixture during cyclization can also influence the reaction rate and impurity profile. Efficient removal of ethanol during the initial condensation can drive the reaction to completion.
Q3: What are the primary safety concerns for the large-scale synthesis of this compound?
A3: The primary safety concerns include the handling of sodium ethoxide, a flammable and corrosive solid. The use of hydrazine hydrate is also a significant consideration, as it is a toxic and potentially explosive compound. It is crucial to have appropriate personal protective equipment (PPE), ventilation, and emergency procedures in place.[3][4] Diazotization reactions, sometimes used in pyrazole synthesis, can be particularly hazardous at scale due to the potential for accumulation of unstable diazonium salts.[5]
Q4: What are the expected yield and purity for this process?
A4: Based on analogous syntheses of similar pyrazole derivatives, yields can typically range from 60% to 85% for the two-step process.[2] Purity of the final product after purification is generally expected to be above 98%.
Q5: What are the recommended purification methods for the final product at a large scale?
A5: For large-scale purification, crystallization is the preferred method. This may involve the formation of an acid addition salt to facilitate crystallization and removal of impurities.[6] For smaller scales or for achieving very high purity, column chromatography can be employed.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Condensation Step | Incomplete reaction due to insufficient base or inefficient removal of ethanol. | - Ensure anhydrous conditions and use a sufficient molar excess of sodium ethoxide.- Use a Dean-Stark trap or vacuum distillation to remove ethanol as it forms. |
| Formation of Side Products | - Self-condensation of cyclopropyl methyl ketone.- Reaction temperature too high. | - Maintain a controlled reaction temperature, typically between 50-70°C.- Add the ketone slowly to the mixture of diethyl oxalate and base. |
| Incomplete Cyclization | - Insufficient hydrazine hydrate.- Incorrect pH. | - Use a slight molar excess of hydrazine hydrate.- Adjust the pH with a suitable acid (e.g., acetic acid) to facilitate the reaction.[1][2] |
| Difficulty in Product Isolation | The product may be soluble in the reaction solvent. | - Concentrate the reaction mixture and precipitate the product by adding a non-polar solvent or water.- If the product is an oil, attempt to induce crystallization by seeding or scratching the flask. |
| Product Purity Issues | Presence of unreacted starting materials or side products. | - Optimize the reaction conditions to minimize side product formation.- Employ a multi-step purification process, such as recrystallization followed by a final wash with a suitable solvent. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxo-4-cyclopropylbutanoate (Intermediate)
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Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, a thermometer, and an addition funnel is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon).
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Reagents: Sodium ethoxide (1.2 equivalents) is suspended in anhydrous toluene.
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Reaction: A mixture of cyclopropyl methyl ketone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) is added dropwise to the sodium ethoxide suspension at a controlled temperature of 50-60°C.
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Reaction Monitoring: The reaction is stirred at this temperature for 4-6 hours. The progress of the reaction is monitored by TLC or HPLC.
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Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the pH is neutral. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound (Final Product)
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Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and an addition funnel.
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Reagents: The crude ethyl 2,4-dioxo-4-cyclopropylbutanoate from Step 1 is dissolved in ethanol.
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Reaction: Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[1][2] The reaction mixture is then heated to reflux (around 78°C) for 3-5 hours.
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Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.
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Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
| Parameter | Step 1: Condensation | Step 2: Cyclization & Purification | Overall |
| Typical Yield | 75-90% | 80-95% | 60-85% |
| Reaction Time | 4-6 hours | 3-5 hours | 7-11 hours |
| Reaction Temperature | 50-60°C | 78°C (Reflux) | - |
| Purity (Post-Purification) | - | >98% | >98% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
troubleshooting guide for the synthesis of pyrazole-3-carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-3-carboxylates.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in pyrazole-3-carboxylate synthesis are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Reaction: The reaction may not have proceeded to completion.
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Troubleshooting:
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Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. Consider extending the reaction time if necessary.
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Temperature: Many condensation reactions for pyrazole synthesis require heating. If the reaction is sluggish at room temperature, consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a valuable tool for improving yields and significantly reducing reaction times.[1]
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Catalyst: The choice and amount of catalyst are crucial. For syntheses involving 1,3-dicarbonyl compounds, a catalytic amount of a protic acid (e.g., acetic acid) is often used. In some cases, Lewis acids or specialized catalysts like nano-ZnO have been shown to enhance yields.[1]
-
-
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Side Reactions and Byproduct Formation: The formation of undesired side products can significantly lower the yield of the target pyrazole-3-carboxylate. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common problem.[2]
-
Troubleshooting:
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Control of Regioselectivity: The regiochemical outcome can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine derivative, as well as the reaction conditions (e.g., pH, solvent).[2] It has been reported that for certain substrates, the use of arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the free hydrazine may lead to the 1,5-regioisomer.[3]
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Purification: Careful purification of the crude product is essential to remove byproducts. Techniques such as column chromatography, recrystallization, or conversion of the pyrazole into a salt for purification can be employed.[4]
-
-
-
Substrate Quality: The purity of starting materials is critical.
-
Troubleshooting:
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Ensure that the 1,3-dicarbonyl compounds, hydrazines, and any other reagents are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
-
Question: I am observing the formation of multiple products in my reaction mixture. How can I identify them and improve the selectivity?
Answer: The formation of multiple products, often regioisomers, is a frequent challenge in pyrazole synthesis.
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Identification of Isomers:
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Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and NOESY) is a powerful tool for distinguishing between isomers. Mass spectrometry can confirm the molecular weight of the products.
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X-ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
-
-
Improving Selectivity:
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Reaction Conditions: Systematically vary reaction parameters such as solvent, temperature, and catalyst. The polarity of the solvent and the nature of the catalyst can influence the reaction pathway and favor the formation of one isomer over another.
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Starting Material Design: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl precursor and the hydrazine can direct the regioselectivity of the cyclization. For example, a bulky substituent may favor the formation of the less sterically hindered isomer.
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazole-3-carboxylates?
A1: Several reliable methods are available for the synthesis of pyrazole-3-carboxylates:
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Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is a classic and widely used method, often referred to as the Knorr pyrazole synthesis.[2] It involves the reaction of a β-ketoester with a hydrazine derivative.
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Reaction of Furandiones with Hydrazones: 4-Acyl-2,3-furandiones can react with hydrazones to yield pyrazole-3-carboxylic acids.[5][6]
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1,3-Dipolar Cycloaddition: The reaction of a diazo compound with an activated alkyne (e.g., an allenoate) can produce pyrazole-3-carboxylates with high regioselectivity.[7]
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One-Pot Synthesis from Hydrazone Dianions and Diethyl Dioxalate: This method provides a direct route to pyrazole-3-carboxylates in good yields.[8][9]
Q2: How can I purify my synthesized pyrazole-3-carboxylate?
A2: Purification strategies depend on the properties of the product and the impurities present.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining high-purity material.[5]
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Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials.[3]
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Acid-Base Extraction: If the pyrazole-3-carboxylate has acidic or basic functionalities, it can be purified by extraction into an aqueous acid or base, followed by neutralization and re-extraction into an organic solvent.
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Salt Formation: Pyrazoles can be converted into their acid addition salts, which can then be crystallized and purified. The free pyrazole can be regenerated by treatment with a base.[4]
Q3: My pyrazole-3-carboxylic acid is difficult to handle. Can I convert it to a more stable derivative for subsequent reactions?
A3: Yes, pyrazole-3-carboxylic acids can be readily converted to more stable and reactive derivatives. A common approach is to convert the carboxylic acid to its corresponding acid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting pyrazole-3-carbonyl chloride is a versatile intermediate that can be used to synthesize a variety of derivatives, including esters and amides.[5][6][10]
Data Presentation
| Synthetic Method | Starting Materials | Key Reaction Conditions | Typical Yield (%) | Reference |
| Cyclocondensation | 1,3-Diketone, Hydrazine | Acid or base catalysis, often requires heating | 60-95 | [1][2] |
| Reaction of Furandione with Hydrazone | 4-Benzoyl-5-phenyl-2,3-furandione, Hydrazone derivative | Solvent-free heating at 110°C | ~46 | [5] |
| 1,3-Dipolar Cycloaddition | Diazomethane, Allenoates | Triethylamine, Ultrasonic conditions | Excellent | [7] |
| One-Pot Cyclization of Hydrazone Dianions | Hydrazone, Diethyl dioxalate | Formation of dianion followed by cyclization | 53 | [8][9] |
| Regiocontrolled Synthesis from Trichloromethyl Enones | Trichloromethyl enone, Arylhydrazine hydrochloride | Varies depending on desired regioisomer | 37-97 | [3] |
Experimental Protocols
General Protocol for the Synthesis of Pyrazole-3-carboxylates via Cyclocondensation of a β-Ketoester with Hydrazine:
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Dissolution: Dissolve the β-ketoester (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
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Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base may be required to liberate the free hydrazine.
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Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Protocol for the Synthesis of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid: [5]
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Mixing of Reactants: In a beaker, combine 4-benzoyl-5-phenyl-2,3-furandione (1 mmol) and (4-(trifluoromethyl)phenyl) benzaldehyde-phenyl hydrazone (1 mmol).
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Heating: Heat the solid mixture to 110°C for approximately 40 minutes.
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Cooling and Treatment: Allow the mixture to cool to room temperature. Treat the resulting solid with a mixture of toluene and n-hexane.
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Purification: Filter the solid and purify it by crystallization from carbon tetrachloride (CCl₄).
Visualizations
Caption: General experimental workflow for the synthesis of pyrazole-3-carboxylates.
Caption: Troubleshooting flowchart for low yield in pyrazole-3-carboxylate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
effect of solvent and temperature on ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. The information is based on established principles of pyrazole synthesis and data from related compounds.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Solvent | The polarity and protic/aprotic nature of the solvent can significantly impact the reaction. Aprotic dipolar solvents like DMF or DMSO have been shown to be effective for similar cyclocondensation reactions, potentially offering better results than polar protic solvents like ethanol.[1][2] Consider screening a range of solvents. |
| Suboptimal Temperature | The reaction may require specific temperature conditions to proceed efficiently. If the reaction is run at room temperature, consider heating to reflux. Conversely, if decomposition is observed at higher temperatures, a lower temperature may be necessary. The thermal stability of reactants, especially hydrazine, should be considered.[3][4] |
| Inadequate Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. |
| Poor Quality Reagents | Ensure the purity of starting materials, particularly the hydrazine hydrate and the dicarbonyl precursor. Hydrazine can degrade over time. |
| Presence of Moisture | For reactions sensitive to water, ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. A slight excess of one reactant, typically hydrazine hydrate, may be beneficial. |
| pH of the Reaction Mixture | The acidity or basicity of the reaction medium can be crucial. For cyclocondensation with hydrazine, acidic conditions (e.g., using glacial acetic acid as a solvent or catalyst) are often employed to facilitate the reaction.[5][6] Conversely, the addition of a base has been shown to mitigate exothermic events in some hydrazine condensations.[3] |
Issue 2: Formation of Multiple Products (Isomers or Byproducts)
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | The reaction of unsymmetrical dicarbonyl compounds with hydrazine can lead to the formation of regioisomers. The choice of solvent and reaction temperature can influence the regioselectivity. Aprotic solvents may favor the formation of one isomer over another.[1] It may be necessary to separate the isomers via chromatography. |
| Side Reactions | At elevated temperatures, side reactions such as decomposition of reactants or products may occur. Running the reaction at a lower temperature, even if it requires a longer reaction time, can minimize the formation of byproducts. |
| Reaction with Solvent | In some cases, the solvent may participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route is the cyclocondensation reaction of a 1,3-dicarbonyl compound, specifically ethyl 4-cyclopropyl-2,4-dioxobutanoate, with hydrazine hydrate. This reaction typically proceeds by heating the reactants in a suitable solvent, often with an acid catalyst.
Q2: Which solvent is optimal for this synthesis?
A2: While ethanol is a common solvent for pyrazole synthesis, aprotic dipolar solvents such as DMF and DMSO have been reported to provide better yields in similar reactions.[1][2] A solvent screen is recommended to determine the optimal choice for this specific substrate.
Q3: What is the recommended reaction temperature?
A3: The optimal temperature can vary depending on the solvent and reactants. Temperatures can range from room temperature to the reflux temperature of the solvent. It is advisable to start with milder conditions and increase the temperature if the reaction is slow. For instance, some syntheses of related compounds are carried out at reflux in glacial acetic acid.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The disappearance of the starting materials and the appearance of the product spot can be visualized. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q5: Are there any safety precautions I should take when working with hydrazine?
A5: Yes, hydrazine is a hazardous substance. It is toxic, corrosive, and can be flammable.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Hydrazine reactions can also be exothermic, so it is important to control the reaction temperature and have appropriate cooling available.[3][8]
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure based on the synthesis of structurally similar compounds and should be optimized for the specific substrate.
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Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq).
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Solvent Addition : Add the chosen solvent (e.g., ethanol, glacial acetic acid, DMF, or DMSO) to the flask.
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Reagent Addition : Slowly add hydrazine hydrate (1.0-1.2 eq) to the stirred solution. If using a neutral or basic solvent, a catalytic amount of acid (e.g., glacial acetic acid) may be added.
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Reaction Conditions : Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the required time, monitoring the reaction by TLC.
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Work-up : After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent used.
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For protic solvents like ethanol or acetic acid, the mixture may be poured into ice water, and the resulting precipitate collected by filtration.
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For aprotic solvents like DMF or DMSO, the product may be extracted with a suitable organic solvent (e.g., ethyl acetate) after dilution with water.
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Purification : The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Effect of Solvent and Temperature on Yield
This table is illustrative and based on general principles of pyrazole synthesis. Actual results may vary.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Reflux (78) | 6 | 65 |
| 2 | Glacial Acetic Acid | Reflux (118) | 4 | 75 |
| 3 | DMF | 100 | 4 | 82 |
| 4 | DMSO | 120 | 3 | 85 |
| 5 | Toluene | Reflux (111) | 8 | 55 |
Visualizations
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Ethyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate and Other Pyrazole Derivatives in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous clinically significant drugs. This guide provides a comparative analysis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate and its analogs against other well-established pyrazole-containing anti-inflammatory agents. The focus is on their potential mechanisms of action, primarily the inhibition of cyclooxygenase (COX) enzymes, and their performance in preclinical inflammatory models. While specific experimental data for the 5-cyclopropyl derivative is not extensively available in the public domain, this guide leverages data from closely related analogs to provide a valuable comparative perspective.
Introduction to Pyrazole Derivatives and their Anti-Inflammatory Action
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.[1] A significant application of pyrazole derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Many pyrazole-based compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[3]
There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, including gastrointestinal protection and platelet aggregation.[4] Conversely, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[4] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it can reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.[4]
Comparative Analysis of Anti-Inflammatory Activity
This section compares the anti-inflammatory potential of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives with established NSAIDs, Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective COX inhibitor).
In Vitro Cyclooxygenase (COX) Inhibition
The inhibitory activity of a compound against COX enzymes is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 82[5] | 6.8[5] | 12[5] |
| Ibuprofen | 12[5] | 80[5] | 0.15[5] |
Note: A higher selectivity index indicates greater selectivity for COX-2. The data for Celecoxib and Ibuprofen are derived from studies using human peripheral monocytes.[5]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used acute inflammatory model to evaluate the in vivo efficacy of anti-inflammatory agents.[6] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity.
A study on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives demonstrated their potential as anti-inflammatory agents in this model.[6] Notably, compounds with dimethoxyphenyl substituents at the 5-position, such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, exhibited significant anti-inflammatory activity.[6] This suggests that the ethyl 5-aryl-1H-pyrazole-3-carboxylate scaffold is a promising template for developing anti-inflammatory drugs.
For comparison, the in vivo anti-inflammatory activity of Celecoxib in the same model is presented below.
| Compound | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) |
| Celecoxib | 1, 10, 30[7] | Intraperitoneal | Dose-dependent reduction[7] |
| Celecoxib | 50[8] | Intragastric | 47.56[8] |
The cyclopropyl group in this compound is a small, rigid ring that can influence the compound's binding to the active site of COX enzymes. Its electron-donating nature and unique spatial arrangement may contribute to enhanced binding affinity and potentially improved selectivity for COX-2. Further experimental studies are required to elucidate the precise impact of the cyclopropyl moiety on the anti-inflammatory profile of this pyrazole derivative.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The change in absorbance or fluorescence is monitored to determine the rate of the reaction, and the inhibitory effect of the test compound is calculated.
Generalized Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The reaction mixture, containing the enzyme, a heme cofactor, and the assay buffer, is pre-incubated with the test compound or vehicle control for a specified period.
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The reaction is initiated by the addition of arachidonic acid.
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The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm or by a fluorometric method.
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Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.
Principle: The subcutaneous injection of carrageenan into the rat's hind paw induces a biphasic inflammatory response characterized by edema, which is a result of the release of various inflammatory mediators. The first phase is mediated by histamine and serotonin, while the second phase is associated with the production of prostaglandins.
Generalized Protocol:
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Animals: Male or female Wistar or Sprague-Dawley rats are used.
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Compound Administration: Test compounds are administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib).
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Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Edema: The volume of the injected paw is measured at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
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Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Visualizing the Inflammatory Pathway and Experimental Workflow
Caption: The cyclooxygenase (COX) pathway in inflammation and points of inhibition by NSAIDs.
Caption: Experimental workflow for the comparative analysis of anti-inflammatory pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
The Structural Dance of Pyrazole-3-Carboxylates: A Guide to Their Anti-Inflammatory Action
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of pyrazole-3-carboxylates, a class of compounds that has shown significant promise as anti-inflammatory agents. By objectively comparing their performance with other alternatives and providing supporting experimental data, this document aims to be a valuable resource in the quest for novel and more effective anti-inflammatory drugs.
The pyrazole scaffold is a privileged structure in medicinal chemistry, most notably recognized in the selective COX-2 inhibitor, Celecoxib.[1][2][3] The anti-inflammatory properties of pyrazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a crucial role in the inflammatory cascade.[1][4] However, their mechanism of action can be multifaceted, also involving the inhibition of lipoxygenase (LOX) and the modulation of pro-inflammatory cytokines such as TNF-α and IL-6.[1][5]
This guide will dissect the key structural features of pyrazole-3-carboxylates that govern their anti-inflammatory potency and selectivity, supported by quantitative data from various in vitro and in vivo studies.
Comparative Anti-Inflammatory Activity of Pyrazole Derivatives
The following tables summarize the anti-inflammatory activity of various pyrazole-3-carboxylate and related pyrazole derivatives, providing a clear comparison of their potency.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Celecoxib | 4-SO2NH2-Ph | CF3 | H | 2.99 | 0.22 | 13.6 | [4] |
| Compound 15c | 4-Cl-Ph | 4-F-Ph | COOCH3 | >100 | 0.059 | >1694.9 | [4] |
| Compound 15d | 4-Cl-Ph | 4-Br-Ph | COOCH3 | >100 | 0.062 | >1612.9 | [4] |
| Compound 15h | 4-Cl-Ph | 4-CH3-Ph | COOCH3 | 5.34 | 0.061 | 87.54 | [4] |
| Compound 19d | 4-Cl-Ph | 4-OCH3-Ph | COOC2H5 | 3.89 | 0.081 | 48.02 | [4] |
| Compound 5f | 3,4,5-(OCH3)3-Ph | H | Pyridazinone | - | 1.50 | - | [5] |
| Compound 6f | 3,4,5-(OCH3)3-Ph | NH2 | Pyridazinone | - | 1.15 | - | [5] |
Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Time (h) | % Edema Inhibition | Reference Drug (% Inhibition) | Reference |
| Compound 2d | - | - | High | - | [6] |
| Compound 2e | - | - | High | - | [6] |
| Compound 1p | - | 3 | 93.06 | Indomethacin (91.32) | [7] |
| Compound 2c | - | 3 | 89.59 | Indomethacin (91.32) | [7] |
| Compound 2n | - | 3 | 90.12 | Indomethacin (91.32) | [7] |
| Compound 2f | - | - | Significant | - | [8] |
| Compound 2e (another series) | - | - | Significant | - | [8] |
| Pyrazole-Thiazole Hybrid | 10 | 3 | 75 | Indomethacin (55) | [1] |
Key Structure-Activity Relationships
The anti-inflammatory activity of pyrazole-3-carboxylates is intricately linked to the nature and position of substituents on the pyrazole ring and its associated phenyl rings.
-
Substituents at N-1 and C-5 Positions: The presence of aryl groups at the N-1 and C-5 positions of the pyrazole ring is a common feature among potent COX-2 inhibitors. For instance, in Celecoxib, a 4-sulfonamidophenyl group at N-1 and a 4-methylphenyl group at C-5 are crucial for its activity and selectivity.[1]
-
The Carboxylate Group at C-3: The ester or acid functionality at the C-3 position plays a significant role in the molecule's interaction with the target enzyme. Modifications of this group can influence potency and pharmacokinetic properties.
-
Substitution on the Phenyl Rings: The nature of substituents on the phenyl rings at N-1 and C-5 dramatically impacts activity. Electron-withdrawing groups, such as halogens (Cl, F, Br) or a trifluoromethyl (CF3) group, on the phenyl ring at C-5 often lead to enhanced COX-2 inhibitory activity.[4] Conversely, electron-donating groups like methoxy (OCH3) can also contribute to high potency.[4][5]
-
Bioisosteric Replacements: Replacing the sulfonamide group of Celecoxib with other functionalities, such as a methylsulfonyl group, has been explored to improve the safety profile while maintaining potent anti-inflammatory activity.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of molecular signaling in inflammation and the experimental approaches to assess anti-inflammatory activity, the following diagrams are provided.
Caption: Inhibition of the COX-2 pathway by pyrazole-3-carboxylates.
Caption: A typical workflow for screening anti-inflammatory compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature for evaluating the anti-inflammatory potential of pyrazole-3-carboxylates.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC50).
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The test compound, at various concentrations, is pre-incubated with the COX enzyme in a buffer solution at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control (without the inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[1][7]
-
Animals: Wistar or Sprague-Dawley rats.
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
The test compounds or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.
-
The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
-
Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
This in vitro assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines.[1]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
RAW 264.7 cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of cytokines in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the drug-treated wells to the LPS-stimulated control wells.
-
Conclusion
The pyrazole-3-carboxylate scaffold represents a versatile and promising platform for the development of novel anti-inflammatory agents. The extensive research into their structure-activity relationships has revealed critical insights into the structural modifications that can enhance their potency and selectivity. By leveraging the data and experimental protocols outlined in this guide, researchers can continue to refine these molecules, paving the way for the next generation of safer and more effective treatments for inflammatory diseases. The tunability of the pyrazole core allows for multi-targeting approaches, such as dual COX/LOX inhibition, which may offer therapeutic advantages.[1] Further exploration of this chemical space, guided by the principles of SAR, holds significant potential for future drug discovery efforts.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ethyl and Methyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate: A Review of Available Data
A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific biological activity data for both ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate and its methyl ester analog, mthis compound. At present, no direct comparative studies or individual detailed pharmacological evaluations for these specific compounds could be retrieved. Therefore, a quantitative comparison of their biological activities cannot be provided.
While the pyrazole scaffold is a well-established pharmacophore with a broad range of documented biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the specific derivatives requested in this guide have not been the subject of extensive biological investigation in the available literature.
This guide will, therefore, provide a general overview of the biological potential of pyrazole-3-carboxylate derivatives based on related compounds and outline a hypothetical experimental workflow for a comparative study.
General Biological Activities of Pyrazole Derivatives
The pyrazole nucleus is a core component of numerous biologically active molecules. Research has demonstrated that derivatives of pyrazole exhibit a wide spectrum of pharmacological effects:
-
Anti-inflammatory Activity: Many pyrazole derivatives have been investigated for their potential to inhibit key inflammatory mediators. For instance, some substituted ethyl 1H-pyrazole-3-carboxylates have shown anti-inflammatory properties in preclinical models.[1][2]
-
Antimicrobial Activity: The pyrazole ring is found in various compounds with antibacterial and antifungal properties.
-
Anticancer Activity: Certain pyrazole derivatives, such as some 1,3-disubstituted pyrazoles, have been explored for their potential as anticancer agents.
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The ester group (ethyl vs. methyl) at the 3-position and the cyclopropyl group at the 5-position of the target molecules would be expected to influence their physicochemical properties, such as lipophilicity and steric hindrance, which in turn can affect their interaction with biological targets, metabolic stability, and overall pharmacological profile.
Hypothetical Experimental Workflow for Comparison
To elucidate the comparative biological activities of this compound and its methyl ester analog, a structured experimental approach would be necessary. The following workflow outlines a potential strategy for such an investigation.
References
comparing the efficacy of cyclopropyl-substituted pyrazoles to other alkyl-substituted pyrazoles
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of cyclopropyl-substituted pyrazoles against their other alkyl-substituted counterparts, supported by experimental data and detailed methodologies. The unique structural and electronic properties of the cyclopropyl group often lead to significant differences in biological activity, making this comparison crucial for rational drug design.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs. The nature of the substituents on the pyrazole ring plays a pivotal role in determining the compound's pharmacological profile. Among various substituents, small alkyl groups are frequently employed to probe the steric and electronic requirements of a biological target. The cyclopropyl group, a three-membered carbocycle, is a particularly interesting substituent due to its rigid, planar structure and unique electronic character, which is often described as having partial sp2 hybridization. These features can lead to enhanced potency, improved metabolic stability, and better selectivity compared to other alkyl groups.
This guide focuses on the comparative efficacy of cyclopropyl-substituted pyrazoles and other alkyl-substituted pyrazoles, with a specific emphasis on their role as kinase inhibitors in the context of pancreatic cancer.
Comparative Efficacy of Alkyl-Substituted Pyrazoles
A key structure-activity relationship (SAR) study on a series of 3,5-disubstituted pyrazole derivatives as kinase inhibitors has provided valuable insights into the influence of different alkyl substituents on their anti-proliferative activity against pancreatic ductal adenocarcinoma cell lines. The study systematically varied the substituent at one position of the pyrazole ring, allowing for a direct comparison of their efficacy.
The results of this SAR study revealed a clear trend in activity based on the nature of the alkyl substituent. While a range of small alkyl groups were tolerated, the cyclobutyl group was identified as the most optimal for inhibitory activity. The study concluded that the cyclobutyl-substituted analog demonstrated superior performance compared to pyrazoles bearing hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl groups at the same position.[1]
The following table summarizes the comparative efficacy based on the findings of this pivotal study.
| Substituent Group | Relative Efficacy |
| Cyclobutyl | Most Optimal |
| Cyclopentyl | Less Optimal |
| Phenyl | Less Optimal |
| Cyclopropyl | Less Optimal |
| Isopropyl | Less Optimal |
| Methyl | Less Optimal |
| Hydrogen | Least Optimal |
Table 1: Comparative efficacy of various substituents on the pyrazole ring against pancreatic ductal adenocarcinoma cell lines, as determined by a comprehensive SAR study.[1]
Experimental Protocols
The synthesis and biological evaluation of these pyrazole derivatives followed established methodologies in medicinal chemistry.
General Synthesis of 3,5-Disubstituted Pyrazole Derivatives
The synthesis of the 3,5-disubstituted pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The specific nature of the R groups on the pyrazole is determined by the corresponding substituents on the starting materials.
Caption: General workflow for the synthesis of 3,5-disubstituted pyrazoles.
Detailed Protocol:
-
Preparation of the 1,3-Dicarbonyl Compound: The appropriately substituted 1,3-dicarbonyl compound is either commercially available or synthesized according to standard organic chemistry protocols. The choice of this starting material dictates the substituents at positions 3 and 5 of the final pyrazole ring.
-
Condensation Reaction: The 1,3-dicarbonyl compound is dissolved in a suitable solvent, such as ethanol or acetic acid. A hydrazine derivative is then added to the solution. The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization to completion.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the pure 3,5-disubstituted pyrazole derivative.
In Vitro Kinase Inhibition and Anti-proliferative Assays
The efficacy of the synthesized pyrazole derivatives is evaluated using standard in vitro biological assays.
Caption: Experimental workflow for evaluating the efficacy of pyrazole derivatives.
Detailed Protocol:
-
Kinase Inhibition Assay: The ability of the compounds to inhibit the target kinase is measured using an in vitro kinase assay. This typically involves incubating the purified enzyme with its substrate and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified to determine the inhibitory activity, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Anti-proliferative Assay: The cytotoxic or anti-proliferative effects of the pyrazole derivatives are assessed using cancer cell lines, such as the pancreatic ductal adenocarcinoma cell line MiaPaCa-2. A common method is the MTT assay, which measures the metabolic activity of the cells as an indicator of cell viability. Cells are treated with a range of concentrations of the test compounds, and the IC50 value is determined as the concentration that reduces cell viability by 50%.
Signaling Pathway Context
The development of kinase inhibitors for pancreatic cancer often targets key signaling pathways that are dysregulated in this disease. One such critical pathway is the RAS-RAF-MEK-ERK pathway, which is frequently activated in pancreatic cancer due to mutations in the KRAS oncogene. Kinase inhibitors, including those with a pyrazole scaffold, can be designed to target specific kinases within this pathway, thereby inhibiting downstream signaling and reducing cancer cell proliferation and survival.
References
Validation of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate as a Specific Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrazole Derivatives as Enzyme Inhibitors
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities. They are frequently investigated as potential inhibitors for various enzymes due to their versatile structure, which allows for diverse substitutions and interactions with enzyme active sites. Common enzymatic targets for pyrazole-based compounds include carbonic anhydrases, cholinesterases, and cyclooxygenases, which are implicated in a variety of diseases.
Comparative Inhibitory Activity of Related Pyrazole Derivatives
While specific quantitative data for ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is not available, the following table summarizes the inhibitory activity of other pyrazole derivatives against key enzymes. This data provides a benchmark for the potential efficacy of novel pyrazole compounds.
| Compound/Derivative Class | Target Enzyme(s) | IC50/Ki Values | Reference |
| Pyrazole Carboxamide Derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ: 10.69 ± 1.27–70.87 ± 8.11 nM | [1] |
| Pyrazole Carboxamide Derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ: 20.01 ± 3.48–56.63 ± 6.41 nM | [1] |
| Pyrazole Carboxamide Derivatives | Acetylcholinesterase (AChE) | Kᵢ: 6.60 ± 0.62‐14.15 ± 1.09 nM | [1] |
| Pyrazole Carboxamide Derivatives | Butyrylcholinesterase (BChE) | Kᵢ: 54.87 ± 7.76–137.20 ± 9.61 nM | [1] |
| Phenyl Pyrazole Carboxylate Derivative (Compound 15) | Succinate Dehydrogenase (SDH) | IC₅₀: 82.26 μM | [2] |
| Pyrazole-indole hybrid (Compound 7a) | HepG2 Cancer Cell Line | IC₅₀: 6.1 ± 1.9 μM | [3] |
| Pyrazole-indole hybrid (Compound 7b) | HepG2 Cancer Cell Line | IC₅₀: 7.9 ± 1.9 μM | [3] |
Experimental Protocols for Enzyme Inhibition Assays
To validate the inhibitory potential of this compound, standardized enzyme inhibition assays are required. Below are detailed methodologies for key enzyme targets.
Carbonic Anhydrase Inhibition Assay
This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase (CA), which produces the colored product p-nitrophenol, detectable spectrophotometrically.
Materials and Reagents:
-
Human or bovine erythrocyte Carbonic Anhydrase (CA)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (this compound)
-
Positive control (e.g., Acetazolamide)
-
Tris-HCl or Tris-Sulfate buffer (50 mM, pH 7.4-8.3)
-
DMSO or acetonitrile for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold assay buffer.
-
Prepare a fresh stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the test compound dilutions, positive control, or vehicle (for control wells) to the respective wells.
-
Add the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.[1]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to produce a yellow-colored product.[4]
Materials and Reagents:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compound
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer.
-
Prepare serial dilutions of the test compound and positive control.
-
-
Assay Plate Setup:
-
To each well, add the phosphate buffer.
-
Add the test compound dilutions, positive control, or vehicle.
-
Add the AChE solution to all wells except the blank.
-
Incubate for a predefined period at a controlled temperature.
-
-
Reaction Initiation and Measurement:
-
Add a mixture of ATCI and DTNB to all wells to start the reaction.
-
Measure the absorbance at 412 nm at multiple time points.[4]
-
-
Data Analysis:
-
Calculate the reaction rates from the change in absorbance over time.
-
Determine the percent inhibition and calculate the IC₅₀ value as described for the CA assay.
-
Visualizing Experimental and Biological Pathways
To further illustrate the validation process and potential biological context, the following diagrams are provided.
Caption: Workflow for In Vitro Enzyme Inhibition Assay.
Caption: Hypothetical Signaling Pathway Inhibition.
References
Comparative Cross-Reactivity Profile of Ethyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate and Other Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity profile of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. Due to the limited availability of public data on the specific off-target profile of this compound, this document presents an inferred cross-reactivity profile based on the known selectivity of structurally related and well-characterized pyrazole-containing drugs. The information herein is intended to serve as a reference for potential off-target interactions and to guide experimental strategies for selectivity profiling.
Inferred Cross-Reactivity Profile
The pyrazole scaffold is a common motif in a variety of approved drugs with diverse biological targets.[1] While the specific cross-reactivity of this compound has not been extensively documented in publicly available literature, analysis of related compounds suggests potential interactions with several protein families, most notably kinases and phosphodiesterases.
The following table summarizes the known off-target profiles of three well-known pyrazole-containing drugs: Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and various pyrazole-based kinase inhibitors. This data can be used to infer a potential cross-reactivity landscape for novel pyrazole derivatives like this compound.
Table 1: Representative Cross-Reactivity Data for Pyrazole-Containing Drugs
| Compound Class | Primary Target(s) | Known Off-Targets / Cross-Reactivities | Reference(s) |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Carbonic anhydrases, Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway | [2][3] |
| Sildenafil | Phosphodiesterase 5 (PDE5) | PDE1, PDE6 | [4][5][6] |
| Pyrazole-based Kinase Inhibitors | Various (e.g., FLT3, JNK3, Akt) | Can exhibit off-target activity against other kinases within the same family or across different families (e.g., c-Kit, GSK3β).[7][8] | [7][8][9] |
It is important to note that the degree of cross-reactivity is highly dependent on the specific substitutions on the pyrazole ring.[10]
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended. This typically involves initial broad screening against large panels of targets, followed by more focused dose-response studies for any identified "hits."
This protocol provides a high-throughput method to assess the binding of a compound to a large panel of kinases by measuring the thermal stabilization of the proteins upon ligand binding.[11]
Materials:
-
Purified recombinant kinases (e.g., a panel of >400 kinases)
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Fluorescent dye (e.g., SYPRO Orange)
-
qPCR instrument capable of performing a thermal melt experiment
Procedure:
-
Prepare a working solution of the test compound at the desired screening concentration (e.g., 10 µM) in DSF buffer.
-
In a 96-well or 384-well PCR plate, add the purified kinase and the fluorescent dye to each well.
-
Add the test compound or vehicle control (DMSO) to the appropriate wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a qPCR instrument and perform a thermal melt experiment, gradually increasing the temperature and monitoring the fluorescence.
-
The change in the melting temperature (ΔTm) of the kinase in the presence of the compound compared to the vehicle control is used to determine binding. A significant positive ΔTm indicates stabilization and therefore binding.
This protocol describes a classic method to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[12][13]
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Test compound (this compound)
-
Binding buffer
-
Wash buffer
-
Glass fiber filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The data is used to generate a competition curve and calculate the inhibitory constant (Ki) of the test compound for the receptor.
Visualizing the Drug Discovery and Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing the selectivity and potential off-target effects of a novel chemical entity.
Caption: Workflow for assessing compound selectivity and safety.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently available, the known off-target profiles of other pyrazole-containing drugs provide a valuable framework for anticipating potential interactions. The pyrazole scaffold is known to interact with a range of biological targets, particularly kinases. Therefore, comprehensive in vitro and cellular screening, as outlined in the experimental protocols, is essential to fully characterize the selectivity profile of this and any new pyrazole derivative. This proactive approach to profiling will enable a more informed assessment of a compound's therapeutic potential and safety liabilities.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sildenafil - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 8. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the in vitro and in vivo evaluation of novel pyrazole derivatives, with a focus on their anticancer and anti-inflammatory properties. The information presented is collated from recent studies to aid in the design and interpretation of preclinical evaluations.
Data Presentation: Comparative Efficacy of Novel Pyrazole Compounds
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of several recently developed pyrazole derivatives against various cancer cell lines and molecular targets.
Table 1: In Vitro Anticancer Activity of Novel Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 6 | Various (6 lines) | Cytotoxicity | 0.00006 - 0.00025 | - | - | [1] |
| 9 | B16-F10 Melanoma | Cytotoxicity | - | - | - | [1] |
| 29 | HepG2 | Cytotoxicity | 10.05 | - | - | [1] |
| 29 | MCF7 | Cytotoxicity | 17.12 | - | - | [1] |
| 29 | A549 | Cytotoxicity | 29.95 | - | - | [1] |
| 29 | Caco2 | Cytotoxicity | 25.24 | - | - | [1] |
| 30 | - | CDK2/cyclin A2 Inhibition | 60% inhibition at 10 µM | - | - | [1] |
| 43 | MCF7 | PI3 Kinase Inhibition | 0.25 | Doxorubicin | 0.95 | [2] |
| 46 | HCT116 | PIM-1 Inhibition | 1.51 | Vemurafenib | 0.31 | [2] |
| 47 | MCF7 | PIM-1 Inhibition | 7.68 | Vemurafenib | 0.31 | [2] |
| 48 | HCT116 | Haspin Kinase Inhibition | 1.7 | - | - | [2] |
| 48 | HeLa | Haspin Kinase Inhibition | 3.6 | - | - | [2] |
| 50 | HepG2 | Cytotoxicity | 0.71 | Erlotinib | 10.6 | [2] |
| 50 | HepG2 | Cytotoxicity | 0.71 | Sorafenib | 1.06 | [2] |
| 57 | HepG2 | Cytotoxicity | 3.11 - 4.91 | Doxorubicin | 4.30 - 5.17 | [1] |
| 58 | HepG2 | Cytotoxicity | 4.06 - 4.24 | Doxorubicin | 4.30 - 5.17 | [1] |
| 159a | MGC-803 | Cytotoxicity | 15.43 | - | - | [3] |
| 159b | MGC-803 | Cytotoxicity | 20.54 | - | - | [3] |
| 181 | A549 | Cytotoxicity | 6.34 | - | - | [3] |
| 181 | HeLa | Cytotoxicity | 9.05 | - | - | [3] |
| 181 | MCF-7 | Cytotoxicity | 7.12 | - | - | [3] |
| L2 | CFPAC-1 | Cytotoxicity | 61.7 | Gemcitabine | <1 | [4] |
Table 2: In Vitro Anti-inflammatory Activity of Novel Pyrazole Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference Compound | IC50 (µM) | SI | Citation |
| 125a | COX-1/COX-2 | Enzyme Inhibition | - | 8.22 | Celecoxib | - | 8.17 | [3] |
| 125b | COX-1/COX-2 | Enzyme Inhibition | - | 9.31 | Celecoxib | - | 8.17 | [3] |
| 190a | COX-1 | Enzyme Inhibition | 0.263 | - | - | - | - | [5] |
| 190a | COX-2 | Enzyme Inhibition | 0.017 | 15.47 | - | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used in the evaluation of novel pyrazole compounds.
In Vitro Assay Protocols
1. MTT Assay for Cell Viability
-
Objective: To determine the cytotoxic effects of novel pyrazole compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat cells with various concentrations of the pyrazole compounds (typically in a series of dilutions) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Kinase Inhibition Assay
-
Objective: To evaluate the inhibitory activity of pyrazole compounds against specific protein kinases (e.g., CDK2, VEGFR-2).
-
Principle: Kinase activity can be measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or ELISA-based assays.
-
Procedure (General ELISA-based):
-
Coating: Coat a 96-well plate with the kinase substrate.
-
Kinase Reaction: Add the kinase, the pyrazole compound at various concentrations, and ATP to initiate the phosphorylation reaction. Incubate at 30°C for a specified time.
-
Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a chromogenic substrate for the enzyme and measure the resulting color change using a microplate reader.
-
Data Analysis: Determine the IC50 value of the pyrazole compound for the specific kinase.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of pyrazole compounds on cell cycle progression.
-
Principle: Flow cytometry is used to analyze the DNA content of cells stained with a fluorescent dye (e.g., propidium iodide), which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Cell Treatment: Treat cells with the pyrazole compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle to identify any cell cycle arrest.
-
In Vivo Assay Protocol
1. Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor efficacy of novel pyrazole compounds.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the pyrazole compound, and tumor growth is monitored.
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the pyrazole compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the toxicity of the compound based on body weight changes and clinical observations.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the CDK/Rb signaling pathway by a novel pyrazole CDK inhibitor.
Experimental Workflow Diagram
Caption: General experimental workflow for the evaluation of novel pyrazole compounds.
Logical Relationship Diagram
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Insecticidal Potential of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the insecticidal activity of the novel compound, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, contextualized with the performance of two widely used commercial insecticides: Fipronil and Chlorpyrifos. While direct comparative experimental data for this compound is not extensively available in publicly accessible literature, this guide leverages data on structurally similar pyrazole derivatives and established commercial standards to provide a valuable reference for researchers in the field of insecticide development.
Executive Summary
This compound belongs to the pyrazole class of insecticides, which are known to act as potent modulators of the insect central nervous system. This guide synthesizes available data on the insecticidal efficacy of commercial pyrazole and organophosphate insecticides, outlines standard experimental protocols for bioassays, and visualizes the key signaling pathways and experimental workflows. The provided information aims to facilitate further research and development of new insecticidal agents.
Data Presentation: Insecticidal Activity of Commercial Standards
The following table summarizes the reported 50% Lethal Concentration (LC50) values for the commercial standards Fipronil and Chlorpyrifos against various insect pests. These values, representing the concentration of the insecticide that is lethal to 50% of the test population, are crucial for assessing and comparing insecticidal potency.
| Insecticide | Target Pest | LC50 Value | Exposure Time | Reference |
| Fipronil | Musca domestica (Housefly) | 0.000119% | 24 hours | [1] |
| Haemaphysalis bispinosa (Tick) | 0.53 ppm | 19 days | [2][3] | |
| Termites | 0.038 µg/mL | Not Specified | [4][5] | |
| Locusts | 63.09 µg/mL | Not Specified | [4][5] | |
| Chlorpyrifos | Aphis craccivora (Cowpea aphid) | 0.10% (as part of a comparative study) | Not Specified | [6] |
| Danio rerio (Zebra fish) | 0.0122 ml/l | 24 hours | [7] | |
| Aquatic Invertebrates | 0.035 - 1.1 µg/L | 96 hours | [8] |
Note: The insecticidal activity of this compound is expected to be within a range comparable to other pyrazole derivatives, which have shown high efficacy against various pests. For instance, some novel pyrazole derivatives have demonstrated superior anti-termite activity compared to Fipronil, with LC50 values as low as 0.001 µg/mL.[4][5]
Experimental Protocols
Standardized bioassays are fundamental for determining the insecticidal efficacy of a compound. The following are detailed methodologies for commonly employed insect bioassays.
Topical Application Bioassay
This method is used to determine the contact toxicity of an insecticide.
-
Test Insects: A homogenous population of the target insect species (e.g., third-instar larvae or adult insects) is used.
-
Insecticide Preparation: The test compound and commercial standards are dissolved in a volatile solvent, typically acetone, to prepare a series of graded concentrations.
-
Application: A precise volume (e.g., 1 µL) of each concentration is applied to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent alone.
-
Observation: The treated insects are transferred to clean containers with a food source and maintained under controlled conditions (temperature, humidity, and light).
-
Data Collection: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours) post-treatment. The LC50 values are then calculated using probit analysis.
Leaf-Dip Bioassay
This method is suitable for assessing the toxicity of insecticides to sucking insects.
-
Plant Material: Fresh, untreated leaves of a suitable host plant are collected.
-
Insecticide Preparation: Aqueous solutions or emulsions of the test compound and standards are prepared at various concentrations. A surfactant is often added to ensure uniform wetting of the leaf surface.
-
Procedure: The leaves are dipped into the insecticide solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing only water and the surfactant.
-
Insect Exposure: The treated leaves are placed in petri dishes or other suitable containers, and a known number of test insects are introduced.
-
Data Collection: Mortality is assessed after a defined exposure period (e.g., 48 or 72 hours), and LC50 values are determined.
Glass-Vial/Film Residue Bioassay
This method evaluates the residual contact toxicity of an insecticide.
-
Preparation of Vials: The inside of glass vials or petri dishes are coated with a solution of the insecticide in a volatile solvent. The solvent is allowed to evaporate, leaving a uniform film of the insecticide residue. Control vials are treated with solvent only.
-
Insect Exposure: A known number of insects are released into the treated vials.
-
Observation and Data Collection: Mortality is recorded at regular intervals. This method is useful for assessing the persistence of the insecticidal activity.
Mandatory Visualization
Signaling Pathways
The mode of action of pyrazole and organophosphate insecticides involves distinct signaling pathways within the insect nervous system.
Caption: Mode of action of pyrazole insecticides on the GABA-gated chloride channel.
Caption: Mode of action of Chlorpyrifos on Acetylcholinesterase.
Experimental Workflow
The general workflow for evaluating the insecticidal activity of a novel compound is depicted below.
References
- 1. veterinaryworld.org [veterinaryworld.org]
- 2. Determination of LC50 and LC95 values of fipronil against Haemaphysalis bispinosa based on adult immersion test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. entomoljournal.com [entomoljournal.com]
- 7. ijrar.org [ijrar.org]
- 8. apps.dtic.mil [apps.dtic.mil]
Validating the Purity of Synthesized Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: A Comparative Guide to HPLC and NMR analysis
For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two essential analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for validating the purity of synthesized ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.
This guide outlines the experimental protocols for both methods, presents a comparative analysis of their strengths and weaknesses in this specific application, and discusses their utility in identifying potential impurities, including regioisomers that can arise during the synthesis of pyrazole derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for validating the purity of synthesized this compound.
Safety Operating Guide
Proper Disposal of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS No: 133261-06-0). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
I. Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. Safety data sheets for similar pyrazole derivatives indicate that this class of compounds can be harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[1] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. Always wear appropriate protective gloves, clothing, and eye/face protection.[1][2][3][4] Ensure adequate ventilation or work within a certified chemical fume hood to avoid inhalation of any dust or vapors.[2][4]
II. Spill Management Protocol
In the event of an accidental spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne contaminants.[2]
-
Containment: Prevent the spilled material from entering drains or water courses.[1]
-
Absorption: For small spills, mix the material with a non-combustible, inert absorbent material such as sand or vermiculite.
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, tightly closed, and properly labeled container for disposal.[2][4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be collected for proper disposal.
-
Personal Decontamination: Remove any contaminated clothing and wash exposed skin thoroughly with soap and water.[1][2][3][4]
III. Disposal Procedures
The disposal of this compound and its contaminated waste must be conducted in accordance with all local, state, and federal regulations. This typically involves disposal as hazardous waste.
Step-by-Step Disposal Guide:
-
Waste Segregation:
-
Solid Waste: Collect any unused or waste solid this compound, as well as contaminated absorbents and PPE (gloves, lab coats, etc.), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a labeled, sealed, and appropriate hazardous waste container for liquids. Do not mix with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard"), and the accumulation start date.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
IV. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 133261-06-0 | [5][6] |
| Molecular Formula | C9H12N2O2 | [5][6] |
| Molecular Weight | 180.207 g/mol | [5] |
| Melting Point | 90-92 °C | [6] |
| Boiling Point | 352.0±30.0 °C (Predicted) | [6] |
| Density | 1.256±0.06 g/cm3 (Predicted) | [6] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for handling ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a key reagent in pharmaceutical and chemical research. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) Requirements
A thorough hazard assessment should be conducted for any new or modified procedure.[1] However, based on the known hazards of similar pyrazole derivatives, the following PPE is mandatory when handling this compound.
Table 1: Recommended Personal Protective Equipment
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Safety glasses with side shields or chemical splash goggles.[2] | Disposable nitrile gloves.[2] | Laboratory coat.[3][4] | Recommended if weighing outside of a ventilated enclosure. |
| Preparing Solutions | Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[2] | Disposable nitrile gloves. Consider double gloving for added protection.[2] | Laboratory coat. | Use in a well-ventilated area or a chemical fume hood.[3] |
| Running Reactions/Work-up | Chemical splash goggles. | Disposable nitrile gloves. Change gloves immediately if contaminated.[4] | Laboratory coat. | Work within a certified chemical fume hood. |
Note: Always inspect gloves for tears or degradation before use. Wash hands thoroughly after removing gloves.[4]
Experimental Protocols: Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent self-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the inside-out glove to remove the second glove.
-
Lab Coat: Unfasten the lab coat. Remove it by folding it inward on itself, keeping the contaminated exterior away from your body.
-
Eye Protection: Remove eye protection by the earpieces.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan for Contaminated Materials
Proper disposal of contaminated PPE is crucial to prevent the spread of chemical hazards.[5]
-
Non-Hazardous Waste: In some cases, if PPE is not contaminated with hazardous materials, it can be disposed of as general waste in a designated bin.[5]
-
Chemically Contaminated Waste:
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling chemical reagents.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. uthsc.edu [uthsc.edu]
- 5. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
